Propargyl-PEG25-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104O27/c1-2-4-57-6-8-59-10-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-42-44-77-46-48-79-50-52-81-53-51-80-49-47-78-45-43-76-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-64-17-15-62-13-11-60-9-7-58-5-3-54(55)56/h1H,3-53H2,(H,55,56) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBBQYJJRKFIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1185.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG25-acid: A Versatile Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG25-acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation and the development of sophisticated therapeutic modalities. Its unique chemical architecture, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for amide bond formation, coupled with a long-chain polyethylene glycol (PEG) spacer, offers exceptional versatility and utility in the precise assembly of complex biomolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Chemical Structure
This compound is characterized by a discrete PEG length (n=25), which imparts significant hydrophilicity, flexibility, and spacing to the molecules it connects.[1] These properties are crucial for enhancing the solubility and pharmacokinetic profiles of the resulting conjugates, as well as for minimizing steric hindrance between the conjugated moieties.[1]
The chemical structure of this compound is depicted below:
Caption: 2D Chemical Structure of this compound.
A summary of the key quantitative properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₄H₁₀₄O₂₇ | [1][2] |
| Molecular Weight | 1185.34 g/mol | [1] |
| Purity | ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage Temperature | -20°C |
Applications in Drug Development: PROTACs
This compound is extensively utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound serves as an ideal linker, with its carboxylic acid end available for conjugation to one of the ligands and its propargyl end ready for a "click" reaction with the other, azide-modified ligand.
Mechanism of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC molecule is a catalytic process that results in the degradation of the target protein. The key steps are illustrated in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step process: an initial amide coupling followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The general workflow for this synthesis is outlined below.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Amide Coupling of Ligand 1 with this compound
This protocol describes the coupling of a ligand containing a primary amine with the carboxylic acid of this compound.
Materials:
-
Ligand 1 with a free amine group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Ligand 1 and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Stir the reaction at room temperature for 4-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the alkyne-functionalized intermediate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-functionalized intermediate and an azide-modified Ligand 2.
Materials:
-
Alkyne-functionalized intermediate (from Protocol 1) (1.0 eq)
-
Azide-modified Ligand 2 (1.1 eq)
-
Copper(II) sulfate (CuSO₄) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Solvent mixture (e.g., DMSO/water or t-BuOH/water)
Procedure:
-
Dissolve the alkyne-functionalized intermediate and the azide-modified Ligand 2 in the chosen solvent mixture.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
Conclusion
This compound is a powerful and versatile chemical tool for researchers and drug development professionals. Its well-defined structure, combining a long hydrophilic PEG spacer with orthogonal reactive handles, enables the systematic and efficient synthesis of complex biomolecules, particularly in the burgeoning field of targeted protein degradation with PROTACs. The protocols and information provided herein offer a foundational guide for the effective utilization of this compound in advancing novel therapeutic strategies.
References
A Technical Guide to the Synthesis of Propargyl-PEG25-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG25-acid is a heterobifunctional linker of significant interest in the fields of bioconjugation and drug development. Its structure, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for amine coupling, enables the precise assembly of complex biomolecular conjugates. The polyethylene glycol (PEG) spacer, consisting of 25 ethylene glycol units, enhances solubility and provides optimal spacing between conjugated moieties. This in-depth technical guide details the primary synthetic routes for this compound, providing comprehensive experimental protocols, quantitative data, and visual workflows to aid researchers in its efficient synthesis and application.
Introduction
The advent of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has underscored the critical role of chemical linkers.[1][2] These linkers not only connect the different components of the therapeutic agent but also significantly influence its stability, solubility, and pharmacokinetic profile.[3][] Propargyl-PEG-acid linkers have emerged as a versatile class of tools for constructing these complex molecules.[5] The propargyl group allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click" chemistry. The terminal carboxylic acid provides a convenient handle for conjugation to primary amines, commonly found in proteins and other biomolecules. The PEG spacer offers the benefits of increased hydrophilicity, reduced steric hindrance, and improved biocompatibility.
This guide focuses specifically on the synthesis of this compound, a linker with a defined PEG chain length of 25 units. Two principal synthetic strategies are presented, starting from either a carboxyl-PEG-hydroxyl precursor or from propargyl alcohol.
Core Synthesis Strategies
The synthesis of this compound can be efficiently achieved through two primary pathways, each offering distinct advantages depending on the availability of starting materials and desired scale.
Pathway 1: Synthesis Starting from HOOC-PEG25-OH
This is a common and straightforward approach that utilizes a commercially available PEG derivative containing a terminal carboxylic acid and a terminal hydroxyl group. The synthesis proceeds in two key steps: propargylation of the carboxyl group followed by conversion of the hydroxyl group to a carboxylic acid.
Caption: Synthesis of this compound from HOOC-PEG25-OH.
Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG25
-
Reaction Setup: In a round-bottom flask, dissolve HOOC-PEG25-OH and potassium hydroxide (KOH) in dimethylformamide (DMF).
-
Salt Formation: Stir the mixture at 100 °C for 1 hour to facilitate the formation of the potassium salt of the PEG carboxylate.
-
Propargylation: Cool the solution to room temperature and add propargyl bromide dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 70 °C for 15 hours.
-
Work-up and Extraction: After cooling to room temperature, filter the solution to remove any inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in distilled water and extract with dichloromethane.
-
Isolation: Combine the organic layers and remove the solvent under vacuum to yield α-hydroxyl-ω-propargyl PEG25 as a white powder.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the α-hydroxyl-ω-propargyl PEG25 from the previous step in anhydrous 1,4-dioxane.
-
Esterification: Add succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) to the solution at 20 °C.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Isolation: Concentrate the solution under vacuum and precipitate the product by adding cold diethyl ether.
-
Purification: Purify the crude product by crystallization from a mixture of tetrahydrofuran (THF) and diethyl ether to obtain the final this compound as a white powder.
| Reagent/Product | Molar Ratio (relative to HOOC-PEG25-OH) | Typical Yield | Reference |
| Step 1 | |||
| HOOC-PEG25-OH | 1.0 | - | |
| Potassium Hydroxide | 1.1 | - | |
| Propargyl Bromide | 1.1 | - | |
| α-hydroxyl-ω-propargyl PEG25 | - | ~96% | |
| Step 2 | |||
| α-hydroxyl-ω-propargyl PEG25 | 1.0 | - | |
| Succinic Anhydride | 1.05 | - | |
| 4-Dimethylaminopyridine (DMAP) | 1.05 | - | |
| Triethylamine (TEA) | 1.05 | - | |
| This compound | - | ~92% |
Pathway 2: Synthesis Starting from Propargyl Alcohol
Caption: Synthesis of this compound from Propargyl Alcohol.
Detailed, step-by-step protocols for the ethoxylation of propargyl alcohol to achieve a precise PEG length of 25 units are highly specialized and often proprietary. The general principle involves the base-catalyzed ring-opening polymerization of ethylene oxide initiated by propargyl alcohol. The degree of polymerization is controlled by the stoichiometry of the reactants.
Step 1: Synthesis of Propargyl-PEG25-OH (General Principle)
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Initiation: Deprotonate propargyl alcohol using a strong base (e.g., sodium hydride) to form the corresponding alkoxide.
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Polymerization: Introduce a controlled amount of ethylene oxide to the initiator. The reaction is typically carried out under inert atmosphere and at elevated temperatures.
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Termination: Quench the reaction with a proton source (e.g., water or dilute acid) to yield Propargyl-PEG25-OH.
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Purification: The resulting polymer will have a distribution of chain lengths. Purification techniques such as preparative HPLC or size-exclusion chromatography are necessary to isolate the desired Propargyl-PEG25-OH.
Step 2: Conversion of Hydroxyl to Carboxylic Acid
Once Propargyl-PEG25-OH is obtained and purified, the terminal hydroxyl group can be converted to a carboxylic acid using the same method described in Step 2 of Pathway 1 .
Due to the nature of the polymerization reaction, yields for the synthesis of monodisperse Propargyl-PEG25-OH can vary significantly depending on the specific conditions and purification methods employed. The subsequent conversion to the acid typically proceeds with high yield, as indicated in Pathway 1.
Characterization of this compound
The identity, purity, and structural integrity of the synthesized this compound are critical for its successful application in bioconjugation. The following analytical techniques are recommended for comprehensive characterization:
| Technique | Purpose | Expected Observations | Reference |
| ¹H NMR | Structural confirmation | - Resonances corresponding to the propargyl group (alkyne proton and methylene protons). - A large signal corresponding to the repeating ethylene glycol units of the PEG chain. - Signals from the succinic acid moiety (if used in Pathway 1). | |
| ¹³C NMR | Structural confirmation | - Resonances for the alkyne carbons. - A characteristic signal for the PEG backbone carbons. - Carbonyl signals from the carboxylic acid and ester linkages. | |
| HPLC | Purity assessment | - A single major peak indicating a high degree of purity. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used due to the lack of a strong UV chromophore. | |
| Mass Spectrometry (e.g., MALDI-TOF) | Molecular weight confirmation | - A peak or distribution of peaks corresponding to the calculated molecular weight of this compound. | - |
Applications in Drug Development
This compound is a valuable tool for the construction of sophisticated therapeutic agents.
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PROTACs: This linker can be used to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.
-
Antibody-Drug Conjugates (ADCs): The linker can attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic payload to cancer cells.
-
Bioconjugation: The dual reactivity of this compound allows for the sequential and controlled linkage of various biomolecules, including peptides, proteins, and oligonucleotides.
General Workflow for PROTAC Synthesis using this compound
Caption: PROTAC synthesis workflow.
Conclusion
The synthesis of this compound is achievable through well-established chemical routes. This guide provides the necessary technical details, including experimental protocols and expected outcomes, to empower researchers in the synthesis and application of this versatile heterobifunctional linker. The ability to precisely connect different molecular entities through orthogonal chemistries makes this compound an invaluable component in the development of next-generation targeted therapeutics.
References
The Propargyl Group: A Linchpin in Click Chemistry for Drug Discovery and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has transformed the landscape of chemical synthesis, materials science, and drug discovery.[1] These reactions are characterized by their high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions.[1][2] At the forefront of this chemical revolution is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has become an indispensable tool for molecular assembly.[3][4] Central to the success and versatility of the CuAAC reaction is the propargyl group, a functional group that serves as a robust and reliable handle for introducing a terminal alkyne into a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in click chemistry, with a focus on its mechanistic underpinnings, applications in drug development, and detailed experimental protocols.
The Propargyl Group: Structure, Reactivity, and Significance
The propargyl group, with the chemical structure -CH₂C≡CH, is defined by the presence of a terminal alkyne. This feature is the key to its utility in click chemistry. The reactivity of the propargyl group is centered on its carbon-carbon triple bond and the acidic nature of its terminal proton. This unique combination makes it an ideal partner for the CuAAC reaction, where it readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.
The propargyl group's small size and linear geometry minimize steric hindrance, allowing for efficient access by the copper catalyst and the azide coupling partner. Furthermore, propargyl groups can be easily introduced into various molecules, including small organic compounds, peptides, proteins, and nucleic acids, through well-established synthetic methods such as nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) or reactions with propargyl alcohol.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a prime example of click chemistry, exhibiting a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed 1,3-dipolar cycloaddition. The reaction is highly efficient, atom-economical, and produces the 1,4-disubstituted triazole regioisomer with high selectivity. The catalytic cycle, a subject of extensive study, is generally accepted to proceed through the following key steps:
-
Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of the propargyl group. This is followed by deprotonation to form a copper(I) acetylide intermediate.
-
Activation of the Azide: The azide then coordinates to the copper center. Mechanistic studies, including kinetic and computational analyses, suggest the involvement of a dinuclear (two-copper) intermediate, where one copper atom binds the acetylide while the other activates the azide.
-
Cycloaddition: This coordination facilitates the cycloaddition between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing metallacycle.
-
Rearomatization and Catalyst Regeneration: The metallacycle then rearranges to form the stable 1,2,3-triazole ring, and the copper(I) catalyst is regenerated, allowing it to participate in another catalytic cycle.
The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The addition of ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents, can accelerate the reaction and stabilize the Cu(I) oxidation state.
Quantitative Data on CuAAC Reactions
The efficiency of the CuAAC reaction can be influenced by various factors, including the nature of the alkyne and azide substrates, the choice of copper source, ligand, and solvent. The following tables summarize representative quantitative data from the literature, highlighting the performance of propargyl derivatives.
Table 1: Comparison of Reaction Conversion for Various Alkynes
| Alkyne Substrate | Alkyne Type | Typical Conversion (%) | Notes |
| Propargyl amide | Propargylic | >95% | Electron-withdrawing group can slightly increase reactivity. |
| Propargyl ether | Propargylic | ~85-90% | Excellent reactivity, commonly used in bioconjugation. |
| Phenylacetylene | Aryl alkyne | ~80% | Slightly less reactive than propargyl groups. |
| Propiolamide | Electronically Activated | >95% | More reactive, but may have increased propensity for Michael addition. |
| 4-Pentynoic acid | Unactivated | Good | Reactivity can be suppressed without an accelerating ligand. |
Table 2: Typical Yields for CuAAC Reactions with Different Azide Substrates
| Azide Substrate | Azide Type | Typical Yield (%) | Notes |
| Benzyl azide | Primary alkyl azide | >90% | Generally high reactivity. |
| Phenyl azide | Aryl azide | 80-95% | Reactivity can be influenced by electronic effects of substituents. |
| Glycosyl azides | Carbohydrate-based | >85% | Widely used for glycoconjugation. |
| Peptide/Protein azides | Biomolecule | Variable | Yields depend on accessibility of the azide and reaction conditions. |
Applications in Drug Discovery and Chemical Biology
The reliability and orthogonality of the CuAAC reaction have made the propargyl group an indispensable tool in modern drug discovery and chemical biology.
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Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large libraries of compounds for screening. By "clicking" a propargyl-containing core structure to a variety of azide-functionalized building blocks, researchers can efficiently explore structure-activity relationships (SAR) to optimize lead compounds.
-
Bioconjugation: The propargyl group is widely used to label biomolecules such as proteins, nucleic acids, and glycans with high specificity. This enables a wide range of applications, including:
-
Fluorescent Labeling: Attaching fluorescent dyes to track the localization and dynamics of biomolecules within living systems.
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Affinity Tagging: Introducing biotin or other affinity tags for the purification and identification of binding partners.
-
Drug Delivery: The construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) often utilizes click chemistry to link the different components.
-
Experimental Protocols
This section provides detailed methodologies for key experiments involving the propargyl group in click chemistry.
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol describes a general method for the copper-catalyzed cycloaddition of an azide to a propargyl-containing compound in solution.
Materials:
-
Propargyl-functionalized molecule (1 equivalent)
-
Azide-functionalized molecule (1-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)
-
Sodium ascorbate (0.05-0.5 equivalents)
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)
Procedure:
-
Dissolve the propargyl-containing compound and the azide in the chosen solvent system in a reaction vial.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Add the sodium ascorbate solution to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper.
-
Purify the triazole product by standard methods such as extraction, precipitation, or column chromatography.
Protocol 2: Labeling of a Biomolecule with a Propargyl-Containing Probe
This protocol outlines the labeling of an azide-modified biomolecule (e.g., a protein) with a propargyl-functionalized reporter molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS)
-
Propargyl-functionalized reporter molecule (e.g., propargyl-dye) (10-50 equivalents)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, to scavenge reactive byproducts)
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis membrane, or spin filter)
Procedure:
-
In a microcentrifuge tube, combine the solution of the azide-modified biomolecule with the propargyl-dye.
-
Prepare a premix of CuSO₄ and THPTA and add it to the biomolecule-dye mixture.
-
(Optional) Add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding EDTA.
-
Purify the labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or spin filtration.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is a powerful tool, the cytotoxicity of copper can be a limitation for in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst. While the propargyl group itself is not strained, it is a key precursor in the synthesis of some strained cyclooctynes. The driving force for SPAAC is the relief of ring strain in the cyclooctyne upon forming the stable triazole ring. The reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne, for instance, by adding electron-withdrawing groups at the propargylic position.
Conclusion
The propargyl group, through its central role in the highly efficient and versatile CuAAC reaction, has solidified its position as a critical tool in modern chemical and biological sciences. Its ease of incorporation into a wide range of molecular structures and the robustness of the subsequent click reaction have empowered researchers to construct complex molecules, label biological targets with high specificity, and accelerate the drug discovery process. As the field of click chemistry continues to evolve, the applications of the propargyl group are poised for further expansion, promising new innovations in medicine, materials science, and beyond.
References
The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the creation of novel molecular entities with enhanced efficacy, specificity, and pharmacokinetic profiles. At the heart of many successful bioconjugates lies a critical component: the Polyethylene Glycol (PEG) linker. This in-depth technical guide explores the multifaceted importance of PEG linkers in bioconjugation, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of PEG, its impact on bioconjugate performance, detailed experimental protocols for common PEGylation techniques, and a logical framework for linker selection.
The Intrinsic Advantages of PEG Linkers in Bioconjugation
Polyethylene glycol is a polyether compound with a multitude of properties that make it an ideal linker for bioconjugation. Its versatility and biocompatibility have led to its widespread adoption in the pharmaceutical and biotechnology industries.[1][2]
Key Physicochemical and Biological Properties:
-
Hydrophilicity: PEG is highly soluble in aqueous solutions, a property that is conferred to the molecules it is conjugated with. This is particularly advantageous for hydrophobic drugs or proteins that suffer from poor solubility, thereby improving their formulation and bioavailability.[3][4]
-
Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and does not elicit a significant immune response. This "stealth" property allows PEGylated bioconjugates to circulate in the bloodstream for extended periods without being rapidly cleared by the immune system.[2]
-
Flexibility: The PEG chain is highly flexible, which can provide spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
-
Lack of Toxicity: PEG is considered safe for biomedical applications and is approved by regulatory agencies like the FDA for use in pharmaceuticals.
The process of covalently attaching PEG chains to a molecule, known as PEGylation, leverages these properties to significantly enhance the therapeutic potential of bioconjugates.
Impact of PEG Linkers on Bioconjugate Performance
The incorporation of PEG linkers into bioconjugates has a profound impact on their pharmacokinetic and pharmacodynamic properties. These improvements are critical for the development of effective and safe therapeutics.
Enhanced Pharmacokinetics
PEGylation dramatically alters the pharmacokinetic profile of bioconjugates, leading to:
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the bioconjugate, PEGylation reduces its renal clearance rate. This leads to a significantly longer half-life in the bloodstream, allowing for less frequent dosing and sustained therapeutic effect. For instance, the half-life of recombinant human TIMP-1 was extended from 1.1 hours to 28 hours after PEGylation.
-
Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the bioconjugate, masking immunogenic epitopes and reducing the likelihood of an immune response.
-
Increased Stability: PEGylation can protect bioconjugates from enzymatic degradation and proteolysis, further contributing to their stability and longevity in vivo.
Improved Physicochemical Properties
-
Increased Solubility: PEG linkers are instrumental in solubilizing hydrophobic drugs and proteins, which is a major challenge in drug development. This enhanced solubility improves formulation options and bioavailability.
-
Reduced Aggregation: For bioconjugates prone to aggregation, such as antibody-drug conjugates (ADCs) with hydrophobic payloads, PEG linkers can prevent the formation of aggregates that can lead to immunogenicity and altered pharmacokinetics.
Enhanced Therapeutic Efficacy
The improved pharmacokinetics and physicochemical properties conferred by PEG linkers often translate to enhanced therapeutic efficacy. The prolonged circulation allows for greater accumulation of the therapeutic at the target site, leading to a more potent effect.
Quantitative Impact of PEGylation on Bioconjugate Properties
The following tables summarize quantitative data from various studies, illustrating the significant impact of PEGylation on key biopharmaceutical parameters.
Table 1: Effect of PEGylation on the Half-Life of Various Proteins
| Protein | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Recombinant Human TIMP-1 | 1.1 h | 28 h | ~25 | |
| Interferon-α2a | 2.3 - 3.8 h | 50 - 65 h | ~22-17 | |
| Asparaginase | 20 h | 357 h | ~18 | |
| F(ab')₂ of anti-IL-8 Antibody | 8.5 h | 48 h | ~5.6 | |
| Superoxide Dismutase | 3.5 min | 540–990 min | ~154-283 | |
| Streptokinase | 4 min | 7–20 min | ~1.75-5 |
Table 2: Impact of PEG Linker Length on ADC Clearance and In Vitro Cytotoxicity
| Linker | ADC Construct | Clearance (mL/day/kg) | In Vitro Cytotoxicity (IC₅₀, ng/mL) | Reference |
| No PEG | anti-HER2-MMAE | ~15 | - | |
| PEG2 | anti-HER2-PEG2-MMAE | ~10 | - | |
| PEG4 | anti-HER2-PEG4-MMAE | ~7 | - | |
| PEG8 | anti-HER2-PEG8-MMAE | ~5 | ~0.5 (MDA-MB-231) | |
| PEG12 | anti-HER2-PEG12-MMAE | ~5 | ~0.6 (MDA-MB-231) | |
| PEG24 | anti-HER2-PEG24-MMAE | ~5 | ~0.8 (MDA-MB-231) | |
| PEG4k | Affibody-PEG4k-MMAE | - | 4.5-fold reduction vs. no PEG | |
| PEG10k | Affibody-PEG10k-MMAE | - | 22-fold reduction vs. no PEG |
Table 3: Influence of PEG Linker Architecture on Drug-to-Antibody Ratio (DAR) and Pharmacokinetics
| Linker Architecture | ADC Construct | Achievable DAR | Clearance Rate | Reference |
| Linear (L-PEG24) | Trastuzumab-L-PEG24-DM1 (DAR 8) | 8 | Faster | |
| Branched (P-(PEG12)₂) | Trastuzumab-P-(PEG12)₂-DM1 (DAR 8) | 8 | Slower (nearly 3-fold higher AUC) | |
| Branched (various) | anti-HER2-MMAE | Up to 8 | - |
Experimental Protocols for Key PEGylation Chemistries
The selection of the appropriate PEGylation chemistry is crucial for a successful bioconjugation strategy. The choice depends on the available functional groups on the biomolecule of interest.
Amine-Reactive PEGylation via NHS Esters
This is one of the most common methods for PEGylating proteins, targeting the primary amines of lysine residues and the N-terminus.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (Size Exclusion Chromatography or Dialysis)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size exclusion chromatography (SEC) or dialysis against a suitable buffer.
Thiol-Reactive PEGylation via Maleimides
This method provides site-specific conjugation to free sulfhydryl groups of cysteine residues.
Materials:
-
Thiol-containing biomolecule (1-10 mg/mL in a degassed, thiol-free buffer, pH 6.5-7.5)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Purification system (Size Exclusion Chromatography, Ion Exchange Chromatography, or Dialysis)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in a degassed, thiol-free buffer at the optimal pH.
-
(Optional) Reduction of Disulfides: If targeting cysteines involved in disulfide bonds, add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.
-
PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the biomolecule solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate using SEC, ion exchange chromatography (IEX), or dialysis to remove unreacted reagents.
Bioorthogonal PEGylation via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for PEGylation.
Materials:
-
Azide- or Alkyne-modified biomolecule
-
Alkyne- or Azide-functionalized PEG
-
Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Degassed buffer
-
Purification system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide/alkyne biomolecule, the corresponding PEG-alkyne/azide, CuSO₄, sodium ascorbate, and the copper ligand in a suitable degassed buffer.
-
Ligand-Copper Complex Formation: Pre-mix the CuSO₄ solution with the ligand solution and incubate for a few minutes.
-
Conjugation Reaction: In a reaction vessel, combine the biomolecule and the PEG reagent.
-
Initiation: Initiate the click reaction by adding the copper-ligand complex and then the sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific reactants.
-
Purification: Purify the PEGylated conjugate using an appropriate chromatography method, such as SEC, to remove the catalyst and unreacted starting materials.
Visualizing Key Concepts in PEG Bioconjugation
The following diagrams, generated using the Graphviz DOT language, illustrate important pathways, workflows, and decision-making processes in the field of PEG bioconjugation.
Caption: Signaling pathway of PEGylated Interferon-α.
Caption: General workflow for antibody-drug conjugate (ADC) production.
Caption: Decision tree for selecting an appropriate PEG linker.
Conclusion
PEG linkers are indispensable tools in the field of bioconjugation, offering a powerful means to enhance the therapeutic potential of a wide range of biomolecules. By improving solubility, stability, and pharmacokinetic profiles, PEGylation has enabled the development of numerous successful drugs and continues to be a key strategy in the design of next-generation therapeutics and diagnostics. A thorough understanding of the properties of PEG, the various conjugation chemistries available, and a systematic approach to linker selection are paramount for researchers and drug developers aiming to harness the full potential of this versatile technology. The quantitative data, detailed protocols, and visual guides provided in this whitepaper serve as a comprehensive resource to support these endeavors and drive innovation in the field of bioconjugation.
References
An In-depth Technical Guide to Propargyl-PEG25-acid: Properties, Synthesis, and Applications in Bioconjugation
Propargyl-PEG25-acid is a high-purity, heterobifunctional linker molecule integral to advancements in bioconjugation and drug development. Its structure is defined by three key components: a terminal propargyl group, a 25-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture allows for the precise and efficient linkage of diverse molecular entities, making it a valuable tool for researchers, scientists, and professionals in the field of drug development.[1][2]
The terminal propargyl group contains an alkyne functionality, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with molecules containing azide groups.[3][4] The carboxylic acid end allows for straightforward coupling with primary amines to form stable amide bonds.[4] The hydrophilic PEG25 spacer enhances solubility, reduces steric hindrance, and provides a flexible, long-range connection between conjugated molecules.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and stoichiometric calculations.
| Property | Value |
| Molecular Weight | 1185.39 g/mol |
| Chemical Formula | C₅₄H₁₀₄O₂₇ |
Synthesis and Functionalization Workflow
The synthesis of Propargyl-PEG-acid compounds is typically achieved through established chemical pathways that allow for flexibility in PEG chain length. A common strategy involves starting with a PEG molecule that has a hydroxyl group at one end and a carboxyl group at the other. The carboxyl group is first modified to incorporate the propargyl group, and subsequently, the hydroxyl group is converted into a carboxylic acid.
Caption: Generalized synthesis pathway for Propargyl-PEG-acid.
Applications in Drug Discovery and Development
This compound is a critical linker for constructing advanced therapeutic modalities, primarily Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the linker connecting the ligand that binds to the target protein and the ligand that binds to the E3 ligase.
Caption: Mechanism of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs): In ADC development, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, delivering the drug directly to the tumor site. The dual reactivity of this compound allows for the controlled assembly of these complex bioconjugates.
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-stage process: activation of the carboxylic acid for reaction with an amine, followed by a "click" reaction with an azide-functionalized molecule.
Protocol 1: Amine Coupling via NHS Ester Activation
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., Tris or hydroxylamine)
-
DMSO or DMF for dissolving reagents
Procedure:
-
Reagent Preparation: Allow all reagents to come to room temperature. Prepare stock solutions of this compound, EDC, and NHS in DMSO or DMF.
-
Activation of Carboxylic Acid: In a microcentrifuge tube, combine 1 equivalent of this compound with 1.1 to 1.5 equivalents of both EDC and NHS. Incubate at room temperature for 15-30 minutes to generate the active Propargyl-PEG25-NHS ester. This reaction is most efficient at a pH of 4.5-7.2.
-
Conjugation to Protein: Add the activated Propargyl-PEG25-NHS ester solution to the protein solution. The reaction with primary amines is most efficient at a pH of 7-8. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris or hydroxylamine, to hydrolyze any unreacted NHS esters.
-
Purification: Remove excess reagents and purify the propargyl-modified protein using a desalting column or size-exclusion chromatography (SEC).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the newly functionalized propargyl-protein and an azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye).
Materials:
-
Propargyl-modified protein
-
Azide-containing payload
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., Sodium Ascorbate)
-
A copper ligand (e.g., THPTA)
Procedure:
-
Catalyst Premix: In a separate tube, prepare the catalyst by mixing CuSO₄ and the ligand (e.g., THPTA) in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Conjugation Reaction: To the solution of the propargyl-modified protein, add the desired molar excess of the azide-payload.
-
Initiation: Add the CuSO₄/ligand premix to the protein-payload mixture. Initiate the click reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix and incubate at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to remove unreacted payload and catalyst components.
-
Characterization: Confirm the successful conjugation and determine purity using techniques like Mass Spectrometry, HPLC, or UV-Vis spectroscopy.
Caption: Experimental workflow for a two-step bioconjugation.
References
Bifunctional PEG Linkers: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core features, applications, and methodologies of bifunctional polyethylene glycol (PEG) linkers in modern therapeutics.
Bifunctional polyethylene glycol (PEG) linkers have become indispensable tools in the field of drug development, particularly in the design of advanced bioconjugates such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). Their unique physicochemical properties allow for the enhancement of therapeutic efficacy, improvement of pharmacokinetic profiles, and reduction of immunogenicity of conjugated molecules. This technical guide provides a comprehensive overview of the key features of bifunctional PEG linkers, quantitative data on their performance, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Core Features of Bifunctional PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene oxide units, which imparts several advantageous properties when used as a linker in bioconjugation.[1] Bifunctional PEG linkers possess reactive functional groups at both termini of the PEG chain, enabling the covalent linkage of two different molecules, such as an antibody and a cytotoxic drug.[2][3]
Key properties endowed by PEG linkers include:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly increases the aqueous solubility of hydrophobic drugs, which can prevent aggregation of the final conjugate.[4]
-
Improved Pharmacokinetics: The hydrodynamic size of the PEG chain can extend the circulation half-life of a bioconjugate by reducing renal clearance.[5]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the conjugated molecule from the host's immune system and thereby reducing the potential for an immune response.
-
Biocompatibility and Low Toxicity: PEG is a non-toxic and biocompatible polymer that is approved for medical applications.
Bifunctional PEG linkers can be broadly classified into two categories:
-
Homobifunctional Linkers: These linkers have identical reactive groups at both ends of the PEG chain. They are typically used to create intramolecular crosslinks or to polymerize monomers.
-
Heterobifunctional Linkers: These linkers possess two different reactive groups, allowing for specific, sequential conjugation of two different molecules. This controlled reactivity is highly advantageous in the synthesis of complex bioconjugates like ADCs.
Quantitative Data on PEG Linker Performance
The length and architecture of the PEG linker are critical design parameters that significantly influence the physicochemical and pharmacokinetic properties of an antibody-drug conjugate.
Impact of PEG Linker Length on ADC Pharmacokinetics
Longer PEG chains generally lead to a longer plasma half-life and reduced clearance of ADCs.
| Linker | ADC Model | Half-life (t1/2) in min | Clearance (mL/min/kg) | Reference |
| No PEG (HM) | ZHER2-SMCC-MMAE | 19.6 | - | |
| 4 kDa PEG (HP4KM) | ZHER2-PEG4K-MMAE | 49.2 | - | |
| 10 kDa PEG (HP10KM) | ZHER2-PEG10K-MMAE | 219.0 | - | |
| PEG8 | anti-Trop2-MMAE | - | 0.43 | |
| PEG24 | anti-Trop2-MMAE | - | 0.28 |
Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy
While longer PEG linkers can improve pharmacokinetics, they may also lead to a decrease in in vitro potency, possibly due to steric hindrance. However, this is often compensated by improved in vivo efficacy due to longer circulation and tumor accumulation.
| Linker | Cell Line | IC50 (ng/mL) | In Vivo Model | Tumor Growth Inhibition | Reference |
| No PEG (HM) | SK-BR-3 | 4.5-fold more potent than HP4KM | - | - | |
| 4 kDa PEG (HP4KM) | SK-BR-3 | - | - | - | |
| 10 kDa PEG (HP10KM) | SK-BR-3 | 22-fold less potent than HM | NCI-N87 xenograft | Most ideal therapeutic ability | |
| PEG4 | KB | ~10 | - | - | |
| PEG12 | KB | ~20 | - | - | |
| PEG24 | BxPC3 | - | BxPC3 Xenograft | Significant tumor suppression |
Comparison of Conjugation Efficiency
Heterobifunctional linkers, with their orthogonal reactive ends, generally allow for a more controlled conjugation process, leading to higher yields of the desired product compared to one-pot reactions with homobifunctional linkers.
| Parameter | Homobifunctional (e.g., HO-PEG-OH) | Heterobifunctional (e.g., Mal-PEG-NHS) | Reference |
| Conjugation Strategy | One-pot reaction | Two-step, sequential | |
| Yield of Desired Conjugate | Moderate | High | |
| Product Homogeneity | Lower (potential for polymers) | Higher (well-defined conjugate) | |
| Purification | More challenging | More straightforward |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing bifunctional PEG linkers.
Protocol for Antibody PEGylation using a Mal-PEG-NHS Ester
This two-step protocol describes the conjugation of a drug to an antibody using a heterobifunctional Maleimide-PEG-NHS ester linker.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Mal-PEG-NHS Ester
-
Thiol-containing payload
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris or Glycine, pH 7.5)
-
Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.
-
-
Reaction with NHS Ester (Amine Reaction):
-
Equilibrate the Mal-PEG-NHS Ester vial to room temperature.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 50-fold molar excess of the linker stock solution to the antibody solution while gently stirring. The final DMSO/DMF concentration should not exceed 10%.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of Maleimide-Activated Antibody:
-
Remove excess, unreacted linker using a desalting column or dialysis against the conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
-
Reaction with Thiolated Payload (Maleimide Reaction):
-
Dissolve the thiol-containing payload in the conjugation buffer.
-
Add the payload to the purified maleimide-activated antibody at a 10- to 20-fold molar excess relative to the antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a final concentration of ~50 mM cysteine or other thiol-containing agent.
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC) or other suitable chromatography methods to remove unreacted payload and other impurities.
-
Protocol for Characterization of PEGylated Proteins by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing the molar mass and degree of PEGylation without relying on column calibration.
Materials and Equipment:
-
SEC-HPLC system with a suitable column (e.g., TSKgel UP-SW2000)
-
Multi-Angle Light Scattering (MALS) detector
-
UV detector
-
Differential Refractive Index (dRI) detector
-
PEGylated protein sample
-
Mobile phase (e.g., PBS)
Procedure:
-
System Setup and Equilibration:
-
Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors (MALS, UV, and dRI).
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm).
-
-
Data Acquisition:
-
Inject the prepared sample onto the SEC column.
-
Collect data from the UV, MALS, and dRI detectors simultaneously as the sample elutes.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis.
-
The software utilizes the signals from the three detectors and the known dn/dc (refractive index increment) and extinction coefficients of the protein and PEG to calculate:
-
The absolute molar mass of the conjugate.
-
The molar mass of the protein and PEG components separately.
-
The degree of PEGylation (number of PEG chains per protein).
-
-
Protocol for Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the preferred method for determining the DAR and drug load distribution for ADCs, especially for cysteine-linked conjugates.
Materials and Equipment:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, Protein-Pak Hi Res HIC)
-
Mobile Phase A: High salt buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, 20% isopropanol, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different drug-loaded species will separate based on hydrophobicity, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DARs.
-
Integrate the peak area for each species (DAR=0, DAR=2, DAR=4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)
-
-
Visualizations of Workflows and Pathways
General Workflow for ADC Development
The development of an antibody-drug conjugate is a multi-step process that involves careful selection of each component and rigorous characterization.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cyanagen.com [cyanagen.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTACs and the Role of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from occupancy-driven inhibition to event-driven degradation.[1] Instead of merely blocking the function of a pathogenic protein, PROTACs harness the cell's own machinery to selectively eliminate it.[2][3] This approach opens up the possibility of targeting proteins that have been historically considered "undruggable" due to the lack of a well-defined active site.[2][4]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). The UPS is the primary mechanism for protein degradation in eukaryotic cells. The process, mediated by a PROTAC, can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).
-
Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.
-
Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically to induce further degradation.
This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations, which can lead to a more sustained pharmacological effect and a lower potential for off-target toxicities compared to traditional inhibitors.
The Pivotal Role of the Linker in PROTAC Design
The linker is a critical determinant of a PROTAC's biological activity, influencing its efficacy, selectivity, and pharmacokinetic properties. It is not merely a passive spacer but an active component that dictates the geometry and stability of the ternary complex. The length, chemical composition, and attachment points of the linker must be empirically optimized for each target-E3 ligase pair.
Linker Length and Flexibility
The length of the linker is a crucial parameter. A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex. Conversely, a linker that is too long can result in a high entropic penalty upon binding and may not effectively bring the POI and E3 ligase into the correct orientation for efficient ubiquitination.
Polyethylene Glycol (PEG) Linkers: A Popular Choice
Among the various types of linkers, those based on polyethylene glycol (PEG) are the most common, being incorporated in over half of the reported PROTACs. PEG linkers are composed of repeating ethylene glycol units.
Advantages of PEG Linkers:
-
Enhanced Solubility: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility. The hydrophilic nature of PEG linkers significantly improves the water solubility of PROTACs, which is beneficial for their formulation and bioavailability.
-
Improved Cell Permeability: The increased solubility and flexible nature of PEG linkers can positively influence the cell permeability of PROTACs, facilitating their entry into the cell to reach their intracellular targets.
-
Tunable Length: The length of a PEG linker can be precisely controlled by varying the number of ethylene glycol units, allowing for systematic optimization of the linker length to achieve maximal degradation efficiency.
-
Facile Synthesis: Bifunctional PEG linkers are commercially available, which enables the rapid and straightforward assembly of PROTAC libraries for screening and optimization.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A systematic investigation of linker length is therefore a critical step in PROTAC development. The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
The following table summarizes representative data for a series of hypothetical Bruton's tyrosine kinase (BTK) PROTACs with varying PEG linker lengths, illustrating the impact on degradation efficiency.
| Linker Type | Number of PEG Units | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 2 | 8 | 150 | 65 |
| PEG | 4 | 14 | 25 | 92 |
| PEG | 6 | 20 | 5 | 98 |
| PEG | 8 | 26 | 40 | 85 |
| PEG | 10 | 32 | 120 | 70 |
This is a representative table compiled from trends observed in the literature. Actual values are highly system-dependent.
As the data illustrates, there is often an optimal linker length that results in the most potent and efficacious degradation. In this example, the PROTAC with a 6-unit PEG linker exhibits the lowest DC50 and the highest Dmax.
Key Experimental Protocols in PROTAC Development
The development of a successful PROTAC involves a series of in vitro and cell-based assays to characterize its binding, degradation, and cellular effects.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound and a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified, tagged E3 ligase (e.g., His-tagged or biotinylated VCB complex)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.005% TWEEN 20, and 1% DMSO)
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Flow a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics. Fit the sensorgram data to a 1:1 binding model to determine the binary KD (KDbinary).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex. Fit the data to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary. An α value greater than 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
ITC instrument
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
Dialysis buffer (ensure all components are in a matched buffer)
Protocol:
-
Binary Titrations:
-
PROTAC into E3 Ligase (KD1): Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (10-20 times higher concentration). Perform the titration and analyze the data to determine KD1.
-
PROTAC into Target Protein (KD2): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform the titration to determine KD2.
-
-
Ternary Titration:
-
PROTAC into E3 Ligase + Target Protein: Fill the ITC cell with a solution containing both the E3 ligase and the target protein (pre-saturate the E3 ligase with the target protein). Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex. Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.
Cell Viability Assay (e.g., CCK-8)
Objective: To assess the cytotoxicity of a PROTAC on cells.
Materials:
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PROTAC and a vehicle control. Incubate for an appropriate length of time (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Conclusion and Future Outlook
PROTAC technology is a rapidly advancing field with the potential to revolutionize the treatment of numerous diseases. The linker, particularly the versatile PEG linker, is a critical component in the design of effective and drug-like PROTACs. A thorough understanding of the interplay between linker properties and PROTAC function, coupled with a robust suite of experimental assays, is essential for the successful development of this promising therapeutic modality. Future advancements in linker design, including the development of more sophisticated and functional linkers, will undoubtedly expand the scope and applicability of targeted protein degradation.
References
Methodological & Application
Propargyl-PEG25-Acid: Application Notes and Protocols for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Propargyl-PEG25-acid in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This compound is a high-purity, heterobifunctional linker designed for advanced bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
The structure of this compound features a terminal alkyne (propargyl) group for highly specific click chemistry reactions and a carboxylic acid for covalent attachment to amine-containing molecules.[3] The extended polyethylene glycol (PEG) chain, consisting of 25 ethylene glycol units, imparts significant hydrophilicity, flexibility, and spatial separation, which can enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates.[3][4]
Physicochemical Properties and Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for calculating molar equivalents and ensuring reproducibility in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C54H104O27 | |
| Molecular Weight | 1225.39 g/mol | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Store at -20°C, protected from moisture |
Applications in Bioconjugation
The dual functionality of this compound allows for a two-step conjugation strategy, making it a versatile tool for linking a wide array of molecules.
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to react with lysine residues on a monoclonal antibody. Subsequently, an azide-modified cytotoxic payload can be attached via click chemistry. The long PEG chain can help to improve the solubility and reduce aggregation of hydrophobic drug payloads.
-
PROTACs: This linker can bridge a target protein-binding ligand and an E3 ubiquitin ligase ligand. The hydrophilic PEG spacer can enhance the solubility and cell permeability of the final PROTAC molecule.
-
Peptide and Protein Modification: The terminal alkyne serves as a handle for attaching various functionalities, such as fluorescent dyes, imaging agents, or other biomolecules, to peptides and proteins that have been modified with an azide group.
-
Surface Modification: The carboxylic acid can be used to immobilize the linker on amine-functionalized surfaces, such as nanoparticles or microarrays, presenting the alkyne group for subsequent click reactions.
Experimental Protocols
The following protocols provide a general framework for a two-stage bioconjugation strategy using this compound. Optimization of reaction conditions (e.g., molar ratios, reaction time, and temperature) is recommended for each specific application.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Biomolecule
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine on a biomolecule (e.g., a protein or peptide).
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein, or peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or the Activation Buffer immediately before use.
-
Dissolve the amine-containing biomolecule in the Conjugation Buffer to a desired concentration (e.g., 2-10 mg/mL).
-
Dissolve this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Biomolecule:
-
Immediately add the activated this compound solution to the biomolecule solution. The optimal molar ratio of activated linker to the biomolecule should be determined empirically.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purify the propargyl-functionalized biomolecule using a desalting column or dialysis to remove excess linker and reaction byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction between the propargyl-functionalized biomolecule and an azide-containing molecule.
Materials:
-
Propargyl-functionalized biomolecule (from Protocol 1)
-
Azide-functionalized molecule (e.g., fluorescent dye, drug payload)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
Degassing equipment (optional but recommended)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA or TBTA (e.g., 50 mM in DMSO/water), and the azide-functionalized molecule (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargyl-functionalized biomolecule and the azide-functionalized molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the azide molecule over the biomolecule is common.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions (a 1:5 molar ratio of Cu:ligand is typical).
-
Add the catalyst premix to the reaction mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Diagrams
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Logical relationship of components in ADC synthesis.
References
Application Notes and Protocols for Propargyl-PEG25-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG25-acid is a high-purity, heterobifunctional linker molecule integral to modern bioconjugation strategies.[1] Its unique structure, featuring a terminal propargyl group (an alkyne) and a carboxylic acid, connected by a 25-unit polyethylene glycol (PEG) spacer, enables the precise and sequential conjugation of two different molecular entities.[1][2] The extended PEG25 spacer enhances hydrophilicity, improves the solubility of the resulting conjugate, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1][3]
This reagent is particularly valuable in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific ligation reaction. The carboxylic acid allows for covalent attachment to primary amines, commonly found in proteins and other biomolecules, through the formation of a stable amide bond.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C55H106O28 (this compound) |
| Molecular Weight | 1243.43 g/mol (this compound) |
| Appearance | Typically a liquid, ranging from light yellow to yellow. |
| Solubility | Soluble in water and most organic solvents. |
| Functional Groups | - Terminal Alkyne (Propargyl) for Click Chemistry- Carboxylic Acid for Amine Coupling |
| Storage | Store at -20°C to maintain chemical integrity. |
Core Applications
This compound is a versatile tool with broad applications in bioconjugation and drug development:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG spacer can help to mitigate the hydrophobicity of many drug payloads, improving the overall pharmacokinetic properties of the ADC.
-
PROTACs: In the synthesis of PROTACs, this linker connects a ligand that binds to a target protein of interest with a ligand for an E3 ubiquitin ligase. The PEG component enhances the solubility and cell permeability of the resulting PROTAC molecule.
-
Peptide and Protein Modification: The linker allows for the introduction of an alkyne handle onto proteins and peptides for subsequent functionalization using click chemistry.
-
Surface Modification: this compound can be used to functionalize surfaces of nanoparticles, hydrogels, and other biomaterials to improve their biocompatibility and enable the attachment of bioactive molecules.
Bioconjugation Workflow and Protocols
The use of this compound in bioconjugation typically follows a two-step sequential process. First, the carboxylic acid is activated and reacted with a primary amine on a biomolecule. Second, the propargyl group is used in a click chemistry reaction to attach a second molecule of interest.
Protocol 1: Activation of this compound and Conjugation to Amine-Containing Biomolecules
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a biomolecule containing primary amines.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Biomolecule:
-
Dissolve the amine-containing biomolecule in the Reaction Buffer. The concentration will depend on the specific biomolecule.
-
Add the activated this compound solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized for the desired degree of labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.
Quantitative Parameters for Amine Coupling:
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 8.5 | Efficiently reacts the NHS ester with primary amines. |
| EDC/NHS Molar Excess | 5 - 10 fold | Relative to this compound. |
| Linker:Biomolecule Ratio | 5 - 20 fold molar excess | Highly dependent on the number of available amines and desired labeling ratio. |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Longer incubation times may be needed for less reactive amines. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction to conjugate the propargyl-functionalized biomolecule with an azide-containing molecule.
Materials:
-
Propargyl-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., drug, fluorescent probe)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Degassing equipment (optional but recommended)
Procedure:
-
Prepare Reactants:
-
Dissolve the propargyl-functionalized biomolecule in the reaction buffer.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water) and add to the biomolecule solution. A slight molar excess (1.5-5 equivalents) is typically used.
-
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Reaction Assembly:
-
Add the catalyst premix to the biomolecule/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the catalyst and excess reagents.
Quantitative Parameters for CuAAC Reaction:
| Parameter | Recommended Concentration/Ratio | Notes |
| Azide-Payload | 1.5 - 5 fold molar excess | Relative to the propargyl-functionalized biomolecule. |
| CuSO₄ | 50 - 250 µM | Final concentration in the reaction mixture. |
| Copper Ligand (e.g., THPTA) | 5-fold molar excess to Copper | Protects the biomolecule from oxidative damage. |
| Sodium Ascorbate | 1 - 5 mM | Final concentration; should be 5-10 times the copper concentration. |
| Reaction Time | 1 - 4 hours at Room Temperature | Can be extended or performed at 4°C for sensitive biomolecules. |
Conclusion
This compound is a powerful and versatile heterobifunctional linker for advanced bioconjugation. Its well-defined structure, featuring a long, hydrophilic PEG spacer, an amine-reactive carboxylic acid, and an azide-reactive propargyl group, provides researchers with a robust tool for constructing complex biomolecular architectures. The sequential, orthogonal reaction capabilities allow for a high degree of control over the conjugation process, making it an ideal choice for the development of next-generation therapeutics and diagnostics like ADCs and PROTACs. The detailed protocols and quantitative data provided herein serve as a comprehensive guide for the successful implementation of this compound in various bioconjugation applications.
References
Propargyl-PEG25-acid for Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG25-acid is a versatile heterobifunctional linker that serves as a cornerstone in modern bioconjugation chemistry, enabling the precise and efficient labeling of proteins.[1][2] Its unique molecular architecture, featuring a terminal alkyne group for "click" chemistry and a carboxylic acid for amine coupling, facilitates the covalent attachment of a wide array of molecules to proteins.[1] The polyethylene glycol (PEG) spacer, consisting of 25 repeating ethylene glycol units, enhances the hydrophilicity and aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding.[2]
This reagent is instrumental in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3] In these applications, this compound acts as a flexible bridge, connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or an E3 ligase ligand). The propargyl group provides a bioorthogonal handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the attachment of azide-modified molecules in a controlled manner. The carboxylic acid end can be activated to form a stable amide bond with primary amines, such as the side chains of lysine residues on the surface of proteins.
Beyond drug development, this compound is a valuable tool in proteomics and activity-based protein profiling (ABPP) for the attachment of reporter tags like fluorophores or biotin, enabling protein detection, visualization, and affinity purification. It also finds use in biomaterial science for the functionalization of surfaces with proteins to create novel bioactive materials.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Serves as a linker to connect cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PROTACs: Used in the synthesis of PROTACs to link a target protein-binding ligand to an E3 ubiquitin ligase ligand, inducing targeted protein degradation.
-
Protein Labeling for Imaging and Detection: Enables the attachment of fluorescent dyes or biotin for tracking proteins in cells and tissues.
-
Activity-Based Protein Profiling (ABPP): Facilitates the "click" attachment of reporter tags to labeled proteins for proteomic analysis.
-
Biomaterial Functionalization: Allows for the immobilization of proteins onto azide-functionalized surfaces.
-
Development of Bispecific Antibodies: The click chemistry handle can be used to conjugate different antibody fragments.
Data Presentation
Control of Labeling Stoichiometry
The degree of labeling (DOL), representing the average number of PEG molecules conjugated to a single protein, is a critical parameter that can be controlled by adjusting the molar ratio of the activated this compound (as an NHS ester) to the protein. The following table provides general guidelines for achieving a desired DOL.
| Molar Ratio (Propargyl-PEG25-NHS ester : Protein) | Reaction pH | Expected Degree of Labeling (DOL) | Notes |
| 5:1 - 10:1 | 8.0 - 8.5 | 1 - 3 | Lower ratios are ideal for preserving the biological activity of the protein. |
| 10:1 - 30:1 | 8.0 - 8.5 | 3 - 6 | Intermediate ratios provide a balance between labeling efficiency and protein function. |
| > 30:1 | 8.0 - 8.5 | > 6 | Higher ratios can lead to a higher DOL but may increase the risk of protein aggregation and loss of activity. |
Note: The optimal conditions should be determined empirically for each specific protein.
Experimental Protocols
Protocol 1: Activation of this compound via NHS Ester Formation
This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on proteins.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add 1.1 equivalents of NHS to the solution.
-
Add 1.1 equivalents of DCC or EDC to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
The resulting solution containing the Propargyl-PEG25-NHS ester can be used directly in the subsequent conjugation reaction or purified for storage.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol details the labeling of a protein with the pre-activated Propargyl-PEG25-NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5). Amine-free buffers such as phosphate, carbonate, or borate are recommended.
-
Propargyl-PEG25-NHS ester solution (from Protocol 1)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Ensure the protein solution is at the desired concentration and in an appropriate amine-free buffer at a pH between 7.4 and 8.5.
-
Add the desired molar excess of the Propargyl-PEG25-NHS ester solution to the protein solution. Refer to the table above for guidance on the molar ratio to achieve the target DOL.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
Purify the propargyl-labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Characterize the conjugate to determine the degree of labeling (e.g., via MALDI-TOF mass spectrometry).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug payload) onto the propargyl-labeled protein.
Materials:
-
Propargyl-labeled protein (from Protocol 2)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, combine the propargyl-labeled protein and the azide-containing molecule at a desired molar ratio (typically 5-10 equivalents of the azide molecule).
-
Prepare a catalyst premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the protein-azide mixture to a final copper concentration of 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
Purify the final protein conjugate using size-exclusion chromatography to remove unreacted reagents and byproducts.
-
Characterize the final product using appropriate methods (e.g., SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, HPLC).
Mandatory Visualizations
Caption: Workflow for two-step protein labeling using this compound.
Caption: Signaling pathway for PROTAC synthesis using this compound.
References
Application of Propargyl-PEG25-acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Propargyl-PEG25-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the development of sophisticated drug delivery systems. Its unique architecture, comprising a terminal alkyne (propargyl) group, a 25-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the conjugation of various molecular entities. This linker is particularly instrumental in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), two revolutionary classes of therapeutics.
The propargyl group serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the precise and stable attachment of azide-modified molecules, such as small molecule drugs or targeting ligands. The carboxylic acid moiety enables straightforward conjugation to primary amines on proteins, such as lysine residues on antibodies, through stable amide bond formation.
The central PEG25 chain is a key determinant of the linker's utility in drug delivery. The hydrophilic and flexible nature of the PEG spacer enhances the aqueous solubility and cell permeability of the resulting conjugate, which is often a significant challenge for large and hydrophobic therapeutic molecules.[1] Furthermore, the extended length of the PEG25 linker provides optimal spatial separation between the conjugated molecules, which is crucial for enabling productive biological interactions, such as the formation of the ternary complex in PROTACs.[2]
The primary applications of this compound in drug delivery include:
-
PROTAC Development: As a linker in PROTACs, it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The PEG linker's flexibility and hydrophilicity are critical for optimizing the stability and efficacy of the PROTAC molecule.[4]
-
Antibody-Drug Conjugate (ADC) Synthesis: In ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG spacer helps to overcome issues of aggregation and rapid clearance often associated with hydrophobic drug payloads, thereby improving the pharmacokinetic profile and therapeutic index of the ADC.
-
Bioconjugation and Nanoparticle Functionalization: The dual functionality of this compound makes it suitable for a wide range of bioconjugation applications, including the surface modification of nanoparticles to improve their stability, circulation time, and targeting capabilities.
Data Presentation
Table 1: Impact of Long-Chain PEG Linker (PEG24) on ADC Performance Metrics
| Parameter | No PEG Linker | With PEG24 Linker | Reference |
| In Vitro Cytotoxicity (IC50) | ~10 ng/mL | ~10 ng/mL | [5] |
| Pharmacokinetics (Clearance) | High | Significantly Reduced | |
| In Vivo Efficacy (Tumor Growth Inhibition) | Moderate | Significantly Increased (75-85%) |
Note: Data is adapted from studies on anti-CD30 ADCs and represents the general trend observed with long-chain PEG linkers.
Table 2: Qualitative Comparison of Different PEG Linker Length Categories in ADCs
| Linker Length Category | Key Findings | Reference |
| Short (e.g., PEG2, PEG4) | Generally provide better stability by keeping the payload close to the antibody, but offer a less pronounced "stealth" effect, potentially leading to faster clearance. | |
| Medium (e.g., PEG8, PEG12) | Often represent an optimal balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency. | |
| Long (e.g., PEG24, PEG4k, PEG10k) | Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased drug exposure. This is particularly beneficial for ADCs with hydrophobic payloads. However, very long linkers may negatively impact cytotoxicity in some cases. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis of a PROTAC, involving an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.
Step 1: Amide Coupling of Ligand 1 to this compound
-
Materials:
-
Ligand 1 with a primary or secondary amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the alkyne-functionalized intermediate.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Alkyne-functionalized intermediate from Step 1
-
Azide-modified Ligand 2
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent system (e.g., DMSO/water or t-BuOH/water)
-
-
Procedure:
-
Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
If using THPTA, pre-mix CuSO4 with THPTA before adding to the reaction mixture.
-
Add the copper sulfate solution (and THPTA if used) to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product.
-
Purify the final PROTAC compound by preparative HPLC.
-
Protocol 2: In Vivo Efficacy Evaluation of a Drug Conjugate in a Xenograft Model
This protocol describes a general workflow for assessing the in vivo efficacy of a drug conjugate (e.g., an ADC or a PROTAC) in a subcutaneous xenograft mouse model.
-
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., SCID or NSG mice)
-
Matrigel
-
Drug conjugate, vehicle control, and any relevant control antibodies/compounds
-
-
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line in appropriate media.
-
Harvest cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-5 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Monitoring:
-
Administer the drug conjugate, vehicle, and controls to the respective groups according to the planned dosing schedule (e.g., intravenously).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Excise tumors for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation for a PROTAC).
-
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
Application Notes and Protocols for Surface Modification of Nanoparticles using Propargyl-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and targeted therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles.[1] Propargyl-PEG25-acid is a bifunctional linker that offers a versatile platform for nanoparticle surface engineering.[2][3] Its carboxylic acid group allows for stable amide bond formation with amine-functionalized nanoparticles, while the terminal propargyl group enables highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][4] This allows for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads.
These application notes provide detailed protocols for the surface modification of nanoparticles with this compound, subsequent functionalization via click chemistry, and methods for characterization.
Experimental Protocols
Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily couples to primary amines on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifuge and appropriate centrifuge tubes
-
Sonicator (optional)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a 10-50 mM stock solution.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.
-
To activate the this compound, mix the this compound stock solution with the EDC and NHS solutions in a 1:2:2 molar ratio (Acid:EDC:NHS).
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the nanoparticles should be optimized for the specific application, but a starting point of a 100-1000 fold molar excess of the linker is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the Propargyl-PEG25-functionalized nanoparticles by repeated centrifugation (e.g., 10,000 x g for 20 minutes) and resuspension in Coupling Buffer. Perform at least three wash cycles to remove unreacted PEG linker and byproducts.
-
-
Storage: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-PEG25-Functionalized Nanoparticles
This protocol details the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, biotin, or targeting peptide) onto the propargyl-functionalized nanoparticle surface.
Materials:
-
Propargyl-PEG25-functionalized nanoparticles (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: 1X PBS, pH 7.4
-
Deionized water
-
Nitrogen or Argon gas (optional)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the azide-containing molecule in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Click Reaction:
-
In a reaction tube, disperse the propargyl-functionalized nanoparticles in the Reaction Buffer at a concentration of 1 mg/mL.
-
Add the azide-containing molecule to the nanoparticle dispersion. A 5-10 fold molar excess relative to the estimated number of propargyl groups on the nanoparticles is a good starting point.
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio.
-
Add the copper catalyst solution to the nanoparticle-azide mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
If the reaction is sensitive to oxygen, degas the solution with nitrogen or argon gas before adding the sodium ascorbate.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light if using a fluorescent azide.
-
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh Reaction Buffer to remove the catalyst, unreacted azide molecule, and byproducts. Perform at least three wash cycles.
-
-
Storage: Resuspend the final functionalized nanoparticles in a suitable buffer for your downstream application and store at 4°C.
Data Presentation
Successful surface modification with this compound and subsequent functionalization can be confirmed by a variety of characterization techniques. The following tables summarize the expected changes in key physicochemical properties.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Unmodified Nanoparticles | After this compound | After Click Chemistry |
| Hydrodynamic Diameter (nm) | Varies | Increase of 10-50 nm | Further slight increase |
| Zeta Potential (mV) | Varies (often negative) | Shift towards neutral | Dependent on clicked molecule |
| Surface Chemistry (FTIR) | Characteristic peaks of core material and amine groups | Appearance of C-O-C stretch (~1100 cm⁻¹) from PEG and alkyne C≡C-H stretch (~2100 cm⁻¹) | Disappearance or reduction of alkyne peak; appearance of peaks from the clicked molecule |
| PEG Grafting Density (TGA) | N/A | Weight loss between 200-400°C corresponding to PEG decomposition | Similar weight loss to PEGylated nanoparticles |
Note: The exact values will depend on the core nanoparticle material, size, and the specific molecules used.
Table 2: Quantitative Analysis of PEGylation
| Method | Principle | Expected Outcome |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating. | A distinct weight loss step corresponding to the thermal decomposition of the PEG chains allows for quantification of the amount of PEG per unit mass of nanoparticles. |
| Fluorescence Spectroscopy | Pre-labeling the PEG with a fluorophore or clicking a fluorescent azide. | The fluorescence intensity can be correlated to the concentration of PEG on the nanoparticle surface using a standard curve. |
| Dynamic Light Scattering (DLS) | Measures the increase in hydrodynamic diameter. | Provides a qualitative confirmation of surface modification. |
| Zeta Potential | Measures the change in surface charge. | A shift towards a more neutral zeta potential indicates successful PEGylation. |
Visualizations
Experimental Workflow
Caption: Workflow for surface modification of nanoparticles.
Signaling Pathway: Receptor-Mediated Endocytosis
Caption: Receptor-mediated endocytosis of nanoparticles.
Conclusion
This compound is a powerful tool for the surface modification of nanoparticles, providing a robust platform for the development of sophisticated nanomaterials for a range of biomedical applications. The protocols outlined in these application notes provide a clear framework for the successful PEGylation and subsequent functionalization of nanoparticles. Thorough characterization at each step is essential to ensure the desired physicochemical properties and to predict the in vivo behavior of the final nanoparticle formulation. The ability to introduce a "clickable" moiety opens up a vast landscape for creating multifunctional nanoparticles with enhanced targeting, imaging, and therapeutic capabilities.
References
Application Notes and Protocols: Propargyl-PEG25-acid in the Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[3] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to finely tune their length.[4] Propargyl-PEG25-acid is a long-chain PEG-based linker that offers significant spatial separation between the two ligands. Its bifunctional nature, featuring a terminal alkyne (propargyl) group and a carboxylic acid, allows for versatile and efficient PROTAC synthesis through established chemical reactions. The alkyne group facilitates "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid is readily used for amide bond formation.
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of PROTACs, including detailed experimental protocols and data interpretation.
Data Presentation
The length of the PEG linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation. While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following table provides representative data for a PROTAC targeting Bruton's Tyrosine Kinase (BTK) using a shorter Propargyl-PEG4-acid linker. This data is illustrative of the key parameters used to evaluate PROTAC efficacy.
| PROTAC Component | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 3 (using Propargyl-PEG4-acid) | BTK | THP-1 | 200 | Not Reported |
Table 1: Representative Degradation Data for a BTK-targeting PROTAC. DC₅₀ represents the half-maximal degradation concentration, and Dₘₐₓ is the maximum percentage of protein degradation. Lower DC₅₀ values indicate higher potency.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Caption: General mechanism of PROTAC-mediated protein degradation.
A typical experimental workflow for the synthesis and evaluation of a PROTAC using this compound is depicted below. This workflow highlights the modular nature of PROTAC synthesis.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Protocol 1: Synthesis of an Amide-Linked, Alkyne-Functionalized Intermediate
This protocol describes the coupling of the carboxylic acid of this compound to an amine-containing ligand (either for the POI or the E3 ligase).
Reagents and Materials:
-
Amine-containing ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC (High-Performance Liquid Chromatography) to obtain the alkyne-functionalized intermediate.
Protocol 2: Final PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to couple the alkyne-functionalized intermediate with an azide-modified ligand.
Reagents and Materials:
-
Alkyne-functionalized intermediate from Protocol 1 (1.0 eq)
-
Azide-modified ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Solvent mixture (e.g., DMSO/water or t-BuOH/water)
Procedure:
-
Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified ligand (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of the target protein after treatment with the synthesized PROTAC and to calculate the DC₅₀ and Dₘₐₓ values.
Reagents and Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
6-well plates
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
References
Application Notes and Protocols: Site-Specific Protein Labeling with PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a leading strategy for improving the pharmacokinetic and pharmacodynamic properties of biologics.[1][2] PEGylation enhances drug solubility, extends circulating half-life by reducing renal clearance, and masks epitopes to decrease immunogenicity and proteolytic degradation.[2][3][4] Early methods involved random PEGylation, often targeting lysine residues, which resulted in heterogeneous mixtures of conjugates with variable activity. Site-specific PEGylation has emerged as a superior "second generation" approach, enabling the production of homogeneous, well-defined bioconjugates with optimized therapeutic efficacy.
This document provides an overview of key site-specific PEGylation strategies, quantitative comparisons, and detailed protocols for laboratory implementation.
Key Methodologies for Site-Specific PEGylation
Site-specific conjugation relies on unique reactive handles on the protein surface. These can be naturally occurring residues in a specific context, genetically encoded amino acids, or enzymatic recognition sites.
Cysteine-Directed PEGylation
This is one of the most common methods for site-specific modification. It leverages the unique reactivity of the thiol group on a cysteine residue. By genetically engineering a protein to have a single, accessible, free cysteine, that site can be specifically targeted with thiol-reactive PEG linkers, most commonly PEG-maleimide.
Caption: Workflow for Cysteine-Directed PEGylation using a PEG-Maleimide linker.
Enzymatic Labeling: Sortase-Mediated Ligation (SML)
Sortase enzymes, such as Sortase A (SrtA) from Staphylococcus aureus, are transpeptidases that recognize a specific sorting motif (e.g., LPXTG). SrtA cleaves the peptide bond between threonine and glycine, forming a thioester intermediate. This intermediate is then resolved by a nucleophile, typically an N-terminal oligo-glycine (G)n motif. This mechanism can be exploited to ligate a PEG linker functionalized with an LPXTG motif onto a protein engineered to have an N-terminal (G)n tag, or vice versa.
Caption: Mechanism of Sortase A (SrtA)-mediated ligation for protein PEGylation.
Bioorthogonal Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Bioorthogonal reactions proceed with high specificity and efficiency in complex biological environments without interfering with native biochemical processes. A prominent example is the copper-free "click chemistry" reaction, SPAAC. This involves two steps:
-
Incorporation of a bioorthogonal handle: An unnatural amino acid (UAA) containing an azide group (e.g., p-azidophenylalanine) is incorporated into the protein at a specific site using amber stop codon suppression.
-
Click Reaction: The azide-modified protein is reacted with a PEG linker functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), forming a stable triazole linkage.
Caption: Workflow for site-specific PEGylation via SPAAC (Click Chemistry).
Quantitative Data Summary
The choice of PEGylation strategy depends on factors like desired efficiency, potential impact on protein function, and available molecular biology tools.
Table 1: Comparison of Site-Specific PEGylation Methodologies
| Feature | Cysteine-Directed | Sortase-Mediated Ligation | Bioorthogonal (SPAAC) |
| Target Site | Engineered Cysteine | Engineered N- or C-terminal tag | Site-specifically incorporated UAA |
| Key Reagents | PEG-Maleimide | Sortase A enzyme, (G)n peptide, LPETG-PEG | Azido-UAA, DBCO-PEG |
| Typical Yield | High (>90%) | High (>80-95%) | Very High (>95%) |
| Reaction Speed | Fast (1-4 hours) | Moderate (1-6 hours) | Fast (2-12 hours) |
| Advantages | Well-established, simple chemistry, high yield. | Highly specific, forms a native peptide bond. | Highly specific, bioorthogonal, rapid kinetics. |
| Disadvantages | Requires protein to be free of other reactive cysteines; potential for maleimide hydrolysis. | Requires expression/purification of active enzyme; potential for reverse reaction (can be mitigated). | Requires complex machinery for UAA incorporation; higher cost of reagents. |
Table 2: Impact of PEG Linker Properties on PEGylated Proteins
| PEG Property | General Impact | Considerations for Drug Development |
| Molecular Weight (Size) | Larger PEG (>20 kDa): Significantly increases hydrodynamic radius, prolongs serum half-life, enhances stability against proteolysis. May reduce biological activity due to steric hindrance. | A balance must be struck. Larger PEGs maximize half-life but may excessively decrease potency. PEGs <1 kDa can be destabilizing, while stabilization effects increase and level off around 8-40 kDa. |
| Structure (Linear vs. Branched) | Branched PEG: Offers greater steric hindrance and shielding for the same molecular weight, potentially providing better protection from proteolysis and immune recognition. | Branched PEGs (e.g., 2-armed 40 kDa) can offer superior resistance to heat-induced aggregation and proteolysis compared to linear PEGs of similar size. |
| Linker Chemistry | Stable Bonds (Thioether, Triazole): Ensures the PEG moiety remains attached in vivo, providing a long-lasting therapeutic effect. | The choice of linking chemistry impacts the stability and homogeneity of the final product. Bioorthogonal and enzymatic methods often yield more stable and defined linkages than early-generation chemistries. |
Detailed Experimental Protocols
Note: These are general protocols. Optimal conditions (e.g., concentrations, reaction times, temperature) should be determined empirically for each specific protein.
Protocol 1: Cysteine-Directed Labeling with PEG-Maleimide
-
Protein Preparation:
-
Express and purify the protein of interest containing a single surface-accessible cysteine residue.
-
Ensure the protein is in a buffer free of reducing agents (e.g., DTT, BME). A buffer exchange into a reaction buffer (e.g., PBS, pH 7.0) containing 1 mM EDTA is recommended.
-
Determine the protein concentration accurately.
-
-
PEG-Maleimide Preparation:
-
Dissolve the PEG-Maleimide reagent in the reaction buffer immediately before use to minimize hydrolysis.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of PEG-Maleimide to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Monitor the reaction progress using SDS-PAGE, observing the appearance of a higher molecular weight band corresponding to the PEGylated protein.
-
-
Quenching and Purification:
-
Quench any unreacted PEG-Maleimide by adding a low molecular weight thiol (e.g., 10 mM L-cysteine or BME) and incubating for 15-30 minutes.
-
Purify the PEGylated protein from unreacted protein, excess PEG, and quenching agent using chromatography (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
-
Protocol 2: Sortase A-Mediated N-Terminal Labeling
-
Reagent Preparation:
-
Target Protein: Express and purify the protein of interest, engineered with an N-terminal oligo-glycine tag (e.g., GGG). Purify into a calcium-containing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
PEG Probe: Synthesize or procure a PEG linker functionalized with the SrtA recognition motif (e.g., PEG-LPETG).
-
Sortase A: Express and purify a constitutively active variant of Sortase A.
-
-
Ligation Reaction:
-
In a reaction tube, combine the target protein (e.g., 50-200 µM), the PEG-LPETG probe (1-2 mM), and Sortase A (2-10 µM).
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle agitation.
-
Monitor the reaction by SDS-PAGE or LC-MS.
-
-
Purification:
-
The reaction mixture will contain the PEGylated product, unreacted protein, excess PEG probe, and Sortase A (often His-tagged).
-
Purify the desired PEGylated protein. A common strategy is to use Ni-NTA affinity chromatography to remove the His-tagged Sortase A, followed by SEC to separate the PEGylated protein from the unreacted protein and excess PEG probe.
-
Protocol 3: Copper-Free Click Chemistry (SPAAC) Labeling
-
Protein Preparation:
-
Express the protein of interest with a site-specifically incorporated azide-bearing unnatural amino acid (e.g., p-azidophenylalanine) using an appropriate orthogonal tRNA/tRNA-synthetase pair and amber suppression technology.
-
Purify the azide-modified protein. Ensure the final buffer is free of azide (e.g., NaN₃), which would compete with the reaction.
-
-
DBCO-PEG Preparation:
-
Dissolve the DBCO-PEG reagent in an appropriate solvent (e.g., DMSO or water, depending on solubility) to create a stock solution.
-
-
Click Reaction:
-
Add the DBCO-PEG solution to the azide-containing protein. A 1.5 to 3-fold molar excess of DBCO-PEG is often recommended.
-
Incubate the reaction at room temperature for 2-12 hours. Larger PEG molecules may require longer incubation times. The reaction is typically performed in a simple buffer like PBS at neutral pH.
-
Monitor the reaction completion via SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final PEGylated conjugate to remove excess DBCO-PEG reagent and any unreacted protein. Size Exclusion Chromatography (SEC) is highly effective for this purpose due to the significant size difference between the PEGylated product and the reactants.
-
Purification and Characterization of PEGylated Proteins
Proper purification is critical to remove unreacted reagents and isolate the desired homogeneous product.
-
Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from their unmodified counterparts and from excess PEG, based on differences in hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of a protein, altering its binding to IEX resins. This property can be exploited to separate species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) or positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a supplementary or polishing step, as PEGylation can alter the surface hydrophobicity of the protein.
Characterization of the final product should confirm the site of conjugation, the degree of PEGylation, and the retention of biological activity. Techniques include SDS-PAGE, mass spectrometry, capillary electrophoresis, and relevant bioassays.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
Enhancing Protein Stability through PEGylation: A Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, enhancing the stability of therapeutic proteins is a critical challenge. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, has emerged as a leading strategy to improve the pharmacokinetic and pharmacodynamic properties of protein-based drugs. This document provides a detailed overview of PEGylation techniques, their impact on protein stability, and comprehensive protocols for key experimental procedures.
Introduction to PEGylation
PEGylation is a widely utilized bioconjugation technique that offers several advantages for therapeutic proteins. The attachment of PEG chains can increase a protein's hydrodynamic size, which in turn can reduce renal clearance, prolong its circulation half-life, and shield it from proteolytic degradation and immunogenic responses.[1] This modification can also enhance the solubility and thermal stability of proteins.[2]
There are two primary approaches to PEGylation: random and site-specific.
-
Random PEGylation: This method typically targets primary amines on the surface of the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[3][4] While straightforward to implement, this approach can result in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the protein's active site.[5]
-
Site-Specific PEGylation: To overcome the limitations of random PEGylation, site-specific techniques have been developed. These methods allow for the attachment of PEG to a predetermined site on the protein, resulting in a homogeneous product with preserved biological activity. A common strategy for site-specific PEGylation involves the introduction of a free cysteine residue, which can then be selectively targeted by thiol-reactive PEG derivatives, such as PEG-maleimide.
Impact of PEGylation on Protein Stability: Quantitative Data
The effectiveness of PEGylation in enhancing protein stability can be quantified through various analytical techniques. The following tables summarize the impact of different PEGylation strategies on key stability parameters for several model proteins.
Table 1: Effect of PEGylation on the Thermal Stability (Melting Temperature, Tm) of Proteins
| Protein | PEGylation Strategy | PEG Size (kDa) | Unmodified Tm (°C) | PEGylated Tm (°C) | Change in Tm (°C) |
| Lysozyme | Random (Aldehyde) | 20 | 72.7 | 71.0 | -1.7 |
| α-1 Antitrypsin | Site-specific (Maleimide) | 30 (linear) | 57.2 | 57.3 | +0.1 |
| α-1 Antitrypsin | Site-specific (Maleimide) | 40 (linear) | 57.2 | 57.8 | +0.6 |
| α-1 Antitrypsin | Site-specific (Aldehyde) | 40 (2-armed) | 57.2 | 57.8 | +0.6 |
Data sourced from multiple studies; experimental conditions may vary.
Table 2: Effect of PEGylation on the In Vivo Half-Life of Proteins
| Protein | PEGylation Strategy | PEG Size (kDa) | Unmodified Half-Life (hours) | PEGylated Half-Life (hours) | Fold Increase in Half-Life |
| Granulocyte Colony-Stimulating Factor (G-CSF) | N-terminal (Aldehyde) | 20 | ~3.5 | up to 42 | ~12 |
| Granulocyte Colony-Stimulating Factor (G-CSF) | N-terminal (Aldehyde) | 30 | ~3.5 | >42 (higher bioavailability than 20 kDa) | >12 |
| Interferon-α2a | Random (NHS Ester) | 40 (branched) | 9 | 77 | ~8.6 |
| Interferon-α2b | Site-specific (Histidine) | 12 (linear) | ~8.1 | 54 | ~6.7 |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | Random (Lysine) | 20 | 1.1 | 28 | ~25.5 |
Data sourced from multiple studies; animal models and experimental conditions may vary.
Experimental Workflows and Logical Relationships
The following diagrams illustrate typical experimental workflows for protein PEGylation and a decision-making process for selecting an appropriate PEGylation strategy.
Experimental Protocols
The following are detailed protocols for common PEGylation and analysis procedures.
Protocol 1: Random PEGylation of a Protein using NHS-Ester Chemistry
This protocol describes the random conjugation of an amine-reactive PEG-NHS ester to a protein.
Materials:
-
Protein of interest
-
PEG-NHS Ester (e.g., mPEG-succinimidyl valerate)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Solvent for PEG reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography)
-
Dialysis tubing or centrifugal desalting columns
Procedure:
-
Protein Preparation: a. Dissolve or dialyze the protein into the amine-free Reaction Buffer. b. Adjust the protein concentration to 2-10 mg/mL.
-
PEG Reagent Preparation: a. Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-100 mg/mL.
-
PEGylation Reaction: a. Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically. b. Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 10% (v/v) to maintain protein stability. c. Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
Quenching the Reaction: a. Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any unreacted PEG-NHS ester.
-
Purification of the PEGylated Protein: a. Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a desalting column. b. Further purify the PEGylated protein from unmodified protein and multi-PEGylated species using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
Protocol 2: Site-Specific PEGylation of a Cysteine-Containing Protein using Maleimide Chemistry
This protocol outlines the site-specific PEGylation of a protein with a free cysteine residue using a PEG-maleimide reagent.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing 1-2 mM EDTA to prevent disulfide bond formation.
-
Quenching solution: 1 M L-cysteine or β-mercaptoethanol
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: a. If the cysteine residue is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature. b. Remove the reducing agent by dialysis or using a desalting column, exchanging the protein into the Reaction Buffer.
-
PEG Reagent Preparation: a. Dissolve the PEG-Maleimide in the Reaction Buffer to the desired concentration (e.g., 10 mg/mL).
-
PEGylation Reaction: a. Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution. b. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching the Reaction: a. Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted PEG-maleimide. b. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein: a. Purify the PEGylated protein using Size Exclusion Chromatography (SEC) to separate the conjugate from unreacted protein, PEG, and quenching reagent.
Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
This protocol describes the separation of PEGylated proteins from unreacted protein and PEG reagent based on their hydrodynamic radius.
Materials:
-
PEGylated protein reaction mixture
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Mobile Phase: A buffer compatible with the protein's stability (e.g., PBS, pH 7.4)
Procedure:
-
System Preparation: a. Equilibrate the SEC column with at least two column volumes of the Mobile Phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: a. Centrifuge the PEGylated protein sample at >10,000 x g for 10 minutes to remove any precipitated material. b. Filter the supernatant through a 0.22 µm filter.
-
Chromatographic Separation: a. Inject the prepared sample onto the equilibrated SEC column. b. Elute the sample with the Mobile Phase at a constant flow rate. c. Monitor the elution profile using a UV detector at 280 nm. PEGylated proteins will elute earlier than the unmodified protein due to their larger hydrodynamic size.
-
Fraction Collection and Analysis: a. Collect fractions corresponding to the different peaks in the chromatogram. b. Analyze the collected fractions by SDS-PAGE to confirm the presence of the desired PEGylated species.
Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE
This protocol is for the analysis of PEGylation reaction mixtures and purified PEGylated proteins by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Materials:
-
Protein samples (unmodified, reaction mixture, purified PEGylated protein)
-
Laemmli sample buffer (2X) with and without a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels of an appropriate percentage
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or other suitable protein stain
-
Barium iodide stain for PEG detection (optional)
Procedure:
-
Sample Preparation: a. Mix the protein samples with an equal volume of 2X Laemmli sample buffer. b. For reducing conditions, use a sample buffer containing a reducing agent. c. Heat the samples at 95-100°C for 5-10 minutes.
-
Electrophoresis: a. Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel. b. Run the gel in SDS-PAGE running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.
-
Staining and Visualization: a. After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands. PEGylated proteins will migrate at a higher apparent molecular weight than the unmodified protein. The bands of PEGylated proteins may appear diffuse or smeared. b. For specific detection of PEG, the gel can be stained with a barium iodide solution.
Protocol 5: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol provides a general procedure for determining the melting temperature (Tm) of a protein and its PEGylated conjugate.
Materials:
-
Unmodified and PEGylated protein samples
-
Buffer identical to the sample buffer for the reference cell
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: a. Dialyze both the unmodified and PEGylated protein samples extensively against the same buffer to ensure identical buffer conditions. b. Adjust the protein concentration to 0.5-2.0 mg/mL. c. Degas the samples and the reference buffer immediately before use.
-
DSC Measurement: a. Load the protein sample into the sample cell and the matched buffer into the reference cell. b. Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C). c. Scan the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature well above the expected Tm (e.g., 95°C).
-
Data Analysis: a. After subtracting the buffer-buffer baseline, the resulting thermogram will show an endothermic peak corresponding to the protein unfolding. b. The temperature at the apex of this peak is the melting temperature (Tm). c. Compare the Tm of the PEGylated protein to that of the unmodified protein to determine the change in thermal stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Propargyl-PEG25-acid Conjugation: A Technical Support Guide
Welcome to the technical support center for Propargyl-PEG25-acid. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on optimizing conjugation efficiency. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? this compound is a heterobifunctional linker used in bioconjugation. Its two terminal ends allow for the sequential attachment of different molecules. The carboxylic acid group is typically used for coupling to primary amines (e.g., on proteins or peptides) via amide bond formation, while the propargyl group (a terminal alkyne) is used for "click chemistry," such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach molecules containing an azide group.[1][2] This linker is frequently employed in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]
Q2: What is the principle behind the conjugation of the acid group to a protein? The most common method is carbodiimide chemistry, which uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] The process involves two key steps:
-
Activation: EDC activates the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This ester is less prone to hydrolysis in aqueous solutions.
-
Conjugation: The Propargyl-PEG25-NHS ester then readily reacts with a primary amine (e.g., the ε-amino group of a lysine residue on a protein) to form a stable amide bond.
Q3: Why is using NHS (or Sulfo-NHS) with EDC recommended? The O-acylisourea intermediate formed by EDC and the carboxylic acid is highly unstable in water and can quickly hydrolyze, which regenerates the original acid and reduces conjugation efficiency. NHS is added to "stabilize" this intermediate by converting it into a semi-stable NHS ester, which has a longer half-life in aqueous solutions and allows for a more controlled and efficient reaction with the target amine.
Q4: What is the optimal pH for the EDC/NHS conjugation reaction? A two-step pH adjustment is optimal for efficiency.
-
Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is MES buffer.
-
Conjugation Step: The reaction of the newly formed NHS ester with primary amines is most efficient at a pH of 7.0-8.5 . Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this stage.
Q5: What types of buffers should be avoided in the conjugation reaction? It is critical to use buffers that do not contain primary amines or carboxylates. Buffers such as Tris and glycine contain primary amines that will compete with the target molecule for the NHS-activated PEG, leading to lower yields and unwanted side products. Acetate buffers should also be avoided as they contain carboxyl groups.
Q6: How can I monitor the progress of the conjugation reaction? The progress of the reaction can be monitored by analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the desired PEGylated product. Techniques like SDS-PAGE can also be used to visualize the increase in molecular weight of a protein after PEGylation.
Q7: Is the propargyl group stable during the EDC/NHS coupling reaction? Yes, under the typical conditions used for EDC/NHS chemistry (pH 4.5-8.5, room temperature), the terminal alkyne of the propargyl group is generally stable and unreactive.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield (EDC/NHS Step) | 1. Reagent Instability: EDC and NHS are moisture-sensitive and can lose activity if improperly stored or handled. | • Store EDC and NHS desiccated at the recommended temperature (-20°C or 4°C). • Equilibrate reagent vials to room temperature before opening to prevent condensation. • Prepare EDC and NHS solutions immediately before use. |
| 2. Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. The half-life can be hours at pH 7 but drops to minutes at pH 8.6-9.0. | • Perform the conjugation step immediately after the activation step. • Avoid unnecessarily high pH or long reaction times in the coupling buffer before the amine-containing molecule is added. The optimal pH is a balance between amine reactivity and ester stability. | |
| 3. Inappropriate Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates. | • Use non-interfering buffers. Recommended: MES for the activation step (pH 4.5-6.0) and PBS for the conjugation step (pH 7.2-7.5). | |
| 4. Insufficient Molar Excess of Reagents: Suboptimal ratio of PEG-linker to the target molecule or EDC/NHS to the PEG-linker. | • Empirically optimize the molar ratios. Start with a 1.5 to 2-fold molar excess of EDC and NHS over the Propargyl-PEG-acid for the activation step. For the conjugation step, the ratio of activated PEG to protein will determine the degree of labeling and should be optimized (see Table 1). | |
| Low or No Yield in Click Chemistry (CuAAC Step) | 1. Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen. | • Degas all buffers and solutions thoroughly (e.g., by sparging with argon or nitrogen). • Always use a freshly prepared solution of a reducing agent, like sodium ascorbate, to regenerate Cu(I) in situ. |
| 2. Catalyst Inhibition: Impurities in the starting materials can inhibit the copper catalyst. | • Ensure the purity of the Propargyl-PEGylated molecule and the azide-containing molecule before the reaction. | |
| 3. Incorrect Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent. | • A typical starting point is 0.1-1 mM CuSO₄, 1-5 mM of a stabilizing ligand like THPTA, and 2-10 mM sodium ascorbate. The azide molecule is often used in 5 to 20-fold molar excess over the propargyl-PEGylated protein. | |
| Product is a Mixture of Multiple PEGylated Species | Multiple Reactive Sites: The target molecule (e.g., a protein) has multiple primary amines (N-terminus and lysine residues) available for reaction. | • Carefully control the stoichiometry by using a lower molar excess of the activated this compound. • If homogeneity is critical, consider site-specific conjugation strategies, such as using a protein with a single engineered cysteine residue and a maleimide-PEG linker. |
| Protein Precipitation During Reaction | 1. Poor Solubility: Changes in pH or the addition of reagents can cause protein aggregation. | • Ensure the protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. |
| 2. High EDC Concentration: Very high concentrations of EDC can sometimes lead to protein precipitation. | • If using a large excess of EDC, try reducing the concentration. |
Quantitative Data Summary
The efficiency of the conjugation reaction is highly dependent on the reaction conditions. The following tables provide general guidelines based on typical NHS ester-amine and CuAAC reactions. Note that optimal conditions should be determined empirically for each specific molecule.
Table 1: Recommended Molar Ratios for EDC/NHS-mediated Protein Conjugation (Data generalized from protocols for Propargyl-PEG7-acid)
| Molar Ratio (Activated PEG : Protein) | Reaction pH | Typical Degree of Labeling (DOL) per Antibody | Remarks |
| 5:1 - 10:1 | 8.0 - 8.5 | 1 - 3 | Lower ratios are used when minimal labeling is desired to preserve protein activity. |
| 15:1 - 25:1 | 8.0 - 8.5 | 4 - 6 | A commonly used range for achieving a moderate level of PEGylation. |
| > 30:1 | 8.0 - 8.5 | > 6 | Higher ratios can increase the DOL but may also increase the risk of protein aggregation and loss of activity. |
| The Degree of Labeling (DOL) is the average number of PEG molecules conjugated to a single protein molecule. |
Table 2: Half-life of PEG-NHS Esters at Various pH Values (Data illustrates the strong dependence of NHS ester stability on pH)
| pH | Half-life of PEG-NHS |
| 7.4 | > 120 minutes |
| 9.0 | < 9 minutes |
Table 3: Recommended Reagent Concentrations for CuAAC "Click" Reaction (Data generalized from bioconjugation protocols)
| Reagent | Recommended Final Concentration / Molar Ratio | Purpose |
| Azide Molecule | 5:1 to 20:1 molar excess over Propargyl-PEGylated protein | Ensures complete reaction with the alkyne groups. |
| CuSO₄ | 0.2 - 1 mM | Source of the copper catalyst. |
| Sodium Ascorbate | 2 - 10 mM | Reducing agent to generate and maintain Cu(I). |
| THPTA (Ligand) | 1 - 5 mM | Stabilizes the Cu(I) catalyst and protects the protein from copper-induced damage. |
Experimental Protocols & Visualizations
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the in-situ activation of the carboxylic acid for immediate conjugation to a protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS).
-
This compound.
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.
-
Desalting columns for buffer exchange and purification.
Procedure:
-
Protein Preparation: Ensure your target protein is in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions of this compound, EDC, and Sulfo-NHS in the Activation Buffer.
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound mixture to the protein solution. The molar ratio of the PEG linker to the protein should be chosen based on the desired DOL (see Table 1).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes to hydrolyze any unreacted NHS esters.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by using dialysis. Further purification to separate different PEGylated species can be achieved with ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).
References
Technical Support Center: Troubleshooting Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during click chemistry reactions, with a focus on improving reaction yields. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or inconsistent yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions?
A1: Low or inconsistent yields in CuAAC reactions can stem from several factors.[1] Key areas to investigate include:
-
Reagent Quality and Concentration: The purity and accurate concentration of your azide and alkyne starting materials are critical for optimal reaction outcomes.[1] Degradation of these reagents can significantly impact yields.
-
Catalyst Activity: The copper(I) catalyst is essential for the reaction.[2] Its oxidation to the inactive Cu(II) state is a frequent problem.[1][3] The quality and handling of both the copper source and the reducing agent are therefore very important.
-
Reaction Conditions: Parameters such as solvent, temperature, pH, and reaction time can all influence the reaction rate and final yield. The order of reagent addition can also be a critical, yet often overlooked, factor.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and reduced efficiency.
-
Interfering Substances: Components in the reaction mixture, such as thiols (from DTT or cysteine residues) or other metal chelators, can interfere with the copper catalyst.
Q2: How does Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) differ from CuAAC, and what are its common challenges?
A2: SPAAC is a type of click chemistry that does not require a copper catalyst, which is advantageous for in vivo applications where copper toxicity is a concern. The reaction is driven by the ring strain of a cyclooctyne, which reacts with an azide. While SPAAC avoids the issues of copper catalysis, it has its own set of challenges:
-
Reactivity of Cyclooctynes: The reaction rate is highly dependent on the structure of the cyclooctyne. Different cyclooctynes have varying levels of reactivity and stability.
-
Side Reactions: Some cyclooctynes can react with other functional groups, such as thiols, which can lead to off-target labeling.
-
Hydrophobicity: Many cyclooctyne reagents are hydrophobic, which can lead to solubility issues in aqueous buffers and may cause non-specific binding.
Q3: What is the active catalytic species in CuAAC reactions, and how is it generated and maintained?
A3: The active catalytic species is Copper(I) (Cu(I)). It can be introduced to the reaction in two ways:
-
Directly as a Cu(I) salt: Salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used.
-
Generated in situ from a Cu(II) salt: This is the more common method, where a Cu(II) salt, such as copper(II) sulfate (CuSO₄), is reduced to Cu(I) using a reducing agent. Sodium ascorbate is the most commonly used reducing agent.
To maintain the active Cu(I) state and prevent oxidation, a ligand is typically used. The ligand stabilizes the Cu(I) and prevents its oxidation to the inactive Cu(II) state.
Q4: Why is the choice of ligand important in CuAAC reactions?
A4: The ligand plays a crucial role in a successful CuAAC reaction for several reasons:
-
Stabilizes Cu(I): It prevents the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.
-
Accelerates the Reaction: The ligand enhances the catalytic activity of the copper center, leading to faster reaction rates.
-
Prevents Side Reactions: It can help suppress undesired pathways like the Glaser coupling, which is the homodimerization of the alkyne.
-
Improves Solubility: Water-soluble ligands like THPTA are recommended for reactions in aqueous or mixed aqueous/organic solvents. For reactions in organic solvents, TBTA is a common choice.
Q5: My reaction mixture turned a dark color and a precipitate formed. What could be the cause?
A5: This observation can indicate several potential issues:
-
Catalyst Decomposition: The copper catalyst may be precipitating out of the solution, especially if it is not properly stabilized by a ligand.
-
Insolubility: Your starting materials or the resulting triazole product might have poor solubility in the chosen solvent system, causing them to precipitate.
-
Side Reactions: Unwanted polymerization or degradation of your reactants can lead to the formation of insoluble byproducts.
Consider adjusting the solvent system to improve solubility or filtering the final reaction mixture to separate the desired product from any insoluble materials.
Troubleshooting Guides
Guide 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide provides a systematic approach to troubleshooting low yields in CuAAC reactions.
Problem: Low or no product formation.
Below is a workflow to diagnose and solve common issues leading to low CuAAC reaction yields.
References
Technical Support Center: Improving the Solubility of Propargyl-PEG25-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Propargyl-PEG25-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a terminal propargyl group (an alkyne) for use in "click chemistry" reactions, a carboxylic acid group for forming stable amide bonds with primary amines, and a long 25-unit polyethylene glycol (PEG) chain.[1] This extended hydrophilic PEG spacer enhances solubility, provides flexibility, and reduces steric hindrance, making it highly valuable for bioconjugation, drug delivery, surface modification of materials, and the synthesis of PROTACs.[1][2]
Q2: Why is my this compound conjugate poorly soluble in aqueous buffers, despite the long PEG chain?
A2: While the PEG25 chain significantly improves hydrophilicity, the overall solubility of the final conjugate is determined by the combined physicochemical properties of the linker and the molecule it is attached to.[3] If the conjugated molecule (e.g., a peptide, protein, or small molecule drug) is highly hydrophobic, it can overwhelm the solubilizing effect of the PEG chain, leading to poor aqueous solubility.
Q3: How does the terminal carboxylic acid group influence the conjugate's solubility?
A3: The carboxylic acid group plays a critical role in the conjugate's solubility, particularly in response to pH. The pKa of this group is approximately 4.5.
-
At pH below 4.5: The group is protonated (-COOH), making it neutral and less polar, which significantly reduces water solubility.
-
At pH above 4.5: The group is deprotonated (-COO⁻), forming a charged carboxylate ion that is much more soluble in aqueous solutions. Therefore, dissolving the conjugate in a buffer with a pH well above this pKa (e.g., pH 7.0-8.5) is crucial for maximizing solubility.
Q4: What are the recommended initial solvents for dissolving this compound conjugates?
A4: For initial dissolution to prepare a concentrated stock solution, especially with hydrophobic conjugates, water-miscible anhydrous organic solvents are recommended. The most common choices are Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). The conjugate can then be carefully diluted into the desired aqueous buffer. For direct dissolution in aqueous media, buffers with a pH of 7-9 are recommended, such as phosphate-buffered saline (PBS).
Troubleshooting Guide
Researchers may face several common issues when working with these conjugates. The table below outlines these problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Conjugate Fails to Dissolve in Aqueous Buffer | 1. The conjugated molecule is highly hydrophobic. 2. The buffer pH is too low (at or near the pKa of the carboxylic acid), keeping it in the less soluble protonated state. 3. The conjugate concentration exceeds its solubility limit. | 1. Use the pH Adjustment Method (See Protocol 1). Ensure buffer pH is between 7.0 and 8.5. 2. For very hydrophobic conjugates, use the Co-solvent Method (See Protocol 2). 3. Try dissolving a smaller amount of the conjugate. |
| Precipitation Occurs Upon Dilution | 1. The organic co-solvent concentration in the stock solution is too high, causing the conjugate to "crash out" when diluted into the aqueous buffer. 2. The stock solution was added too quickly to the buffer, causing localized high concentrations and precipitation. | 1. Prepare a more concentrated stock solution to minimize the volume of organic solvent added. 2. Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion. 3. Ensure the final concentration of the organic solvent is low (typically <5% v/v). |
| Solution is Cloudy or Forms Aggregates | 1. Micro-aggregates have formed that are not visible as distinct precipitates. 2. The conjugate has strong intermolecular interactions. | 1. After dissolution, gently sonicate the solution for a few minutes to break up aggregates. 2. Consider adding a non-ionic surfactant (e.g., Tween® 20 at 0.01-0.1%) to the buffer, ensuring it is compatible with downstream applications. |
| Inconsistent Solubility Between Batches | 1. Variability in the purity or salt form of the conjugate. 2. Inconsistent preparation of buffer or stock solutions (e.g., pH, solvent dryness). | 1. Ensure consistent synthesis and purification protocols for the conjugate. 2. Use fresh, anhydrous solvents for stock solutions and precisely prepare all buffers. |
Quantitative Data Summary
Table 2: Properties of Recommended Organic Co-solvents
| Solvent | Abbreviation | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Dimethyl sulfoxide | DMSO | 47.2 | 189 | Highly polar aprotic solvent; hygroscopic. Use anhydrous grade. |
| Dimethylformamide | DMF | 36.7 | 153 | Polar aprotic solvent; hygroscopic. Use anhydrous grade. |
| Dichloromethane | DCM | 9.1 | 40 | Less polar; useful for some conjugates. Ensure complete removal if not desired in the final buffer. |
Table 3: Example Efficacy of Solubilization Methods on a Model Hydrophobic Conjugate
| Method | Buffer | Final Concentration Achieved | Observation |
| Direct Dissolution | PBS, pH 5.0 | < 0.1 mg/mL | Insoluble powder remains |
| pH Adjustment | PBS, pH 7.4 | ~1.5 mg/mL | Clear solution |
| Co-solvent (2% DMSO) | PBS, pH 7.4 | > 10 mg/mL | Clear solution |
Note: Data are representative and will vary based on the specific properties of the conjugated molecule.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This method is ideal for conjugates that are not excessively hydrophobic and leverages the ionizable carboxylic acid group to improve aqueous solubility.
Methodology:
-
Weigh: Accurately weigh the this compound conjugate into a sterile microcentrifuge tube.
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Suspend: Add a small amount of purified water or your target buffer (e.g., PBS) to create a suspension. Do not add the full volume yet.
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Adjust pH: While gently stirring or vortexing, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the suspension. The conjugate should dissolve as the pH increases and the carboxyl group deprotonates.
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Finalize: Once the solid is fully dissolved, add the remaining buffer to reach the desired final concentration.
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Verify: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can help break up any remaining micro-aggregates.
Protocol 2: The Co-solvent Method
This is the preferred method for highly hydrophobic conjugates that do not dissolve sufficiently with pH adjustment alone.
Methodology:
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Weigh: Accurately weigh the conjugate into a microcentrifuge tube.
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Prepare Stock: Add a minimal volume of a dry, water-miscible organic solvent (e.g., anhydrous DMSO or DMF) to completely dissolve the conjugate, creating a concentrated stock solution (e.g., 20-100 mg/mL).
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Prepare Buffer: In a separate, larger tube, place the required volume of the final aqueous buffer (e.g., PBS, pH 7.4).
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Dilute: While vigorously stirring or vortexing the aqueous buffer, add the concentrated organic stock solution drop-by-drop. It is critical to add the stock to the buffer, not the other way around, to prevent precipitation.
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Finalize: Ensure the final concentration of the organic co-solvent is minimal (ideally <5% v/v) to avoid interfering with biological assays. If the solution appears cloudy, the solubility limit has been exceeded.
Application Workflow: Improving Drug Properties
The primary goal of using linkers like this compound is to improve the properties of a molecule for research and therapeutic applications. The diagram below illustrates this logical relationship.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for preventing protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
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Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]
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High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]
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Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1][3]
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PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.
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Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be employed to detect and quantify protein aggregation:
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Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
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Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.
Q3: What are some common strategies to prevent protein aggregation during PEGylation?
A3: Preventing aggregation often involves a combination of optimizing reaction conditions and using stabilizing additives:
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Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature.
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Incorporate Stabilizing Excipients: The addition of sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), amino acids (e.g., arginine, glycine), or surfactants (e.g., Polysorbate 20, Polysorbate 80) to the reaction buffer can enhance protein stability.
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Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. This can be achieved by lowering the temperature or performing a stepwise addition of the PEG reagent.
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Site-Specific PEGylation: When possible, employing site-specific PEGylation strategies can minimize random modifications that might lead to aggregation.
Troubleshooting Guides
This section provides a step-by-step approach to resolving common issues related to protein aggregation during PEGylation.
Problem: I am observing significant precipitation or visible aggregates in my PEGylation reaction.
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Immediate Action: Centrifuge a small aliquot of the reaction mixture. If a pellet forms, aggregation is significant.
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Troubleshooting Workflow:
Problem: My SEC analysis shows a significant high-molecular-weight peak, but I don't see any visible precipitation.
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Indication: Formation of soluble aggregates.
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Troubleshooting Steps:
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Confirm with DLS: Use Dynamic Light Scattering to confirm the presence and size distribution of soluble aggregates.
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Review Reaction Stoichiometry: An excess of the PEG reagent or a highly reactive protein can lead to the formation of soluble oligomers. Try reducing the PEG:protein molar ratio.
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Evaluate Buffer Components: Certain buffer salts can promote hydrophobic interactions. Consider screening alternative buffer systems.
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Incorporate Aggregation Suppressors: Additives like arginine are known to suppress the formation of soluble aggregates.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations for various reaction parameters and stabilizing excipients. These should be optimized for your specific protein.
Table 1: Recommended Starting Concentrations for Stabilizing Excipients
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Glycerol | 10-20% (v/v) | Increases solvent viscosity and stabilizes protein structure. | |
| Amino Acids | Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 100-250 mM | Increases protein solubility. | |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption to surfaces. |
Table 2: General PEGylation Reaction Condition Screening Ranges
| Parameter | Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase aggregation. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Higher ratios can lead to over-PEGylation and cross-linking. |
| pH | 6.0 - 8.5 | Should be optimized based on the pKa of the target amino acid and protein stability. |
| Temperature | 4°C - 25°C | Lower temperatures slow the reaction rate, potentially reducing aggregation. |
| Reaction Time | 1 - 24 hours | Shorter times may be sufficient and can limit aggregation. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
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Column Selection: Choose a column with a pore size appropriate for the size range of your protein monomer and expected aggregates (e.g., 300 Å for monoclonal antibodies).
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Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase before use.
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System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
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Sample Preparation: Dilute the PEGylation reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
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Injection and Data Acquisition: Inject a defined volume of the sample (e.g., 20 µL) and monitor the elution profile using a UV detector at 280 nm.
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Data Analysis: Integrate the peak areas for the monomer and any high-molecular-weight species (aggregates) to determine the percentage of aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Detection of Soluble Aggregates
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Sample Preparation: Filter the PEGylation reaction sample through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette. A sample concentration of at least 0.2 mg/mL is generally recommended for most proteins.
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Instrument Setup: Set the desired measurement temperature and allow the instrument to equilibrate.
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Data Acquisition: Place the cuvette in the DLS instrument and initiate data collection. The instrument will measure the fluctuations in scattered light intensity over time.
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Data Analysis: The software will use the autocorrelation function to calculate the particle size distribution. Look for the presence of larger species in addition to the main peak corresponding to the monomeric protein. The polydispersity index (PDI) can also provide an indication of the heterogeneity of the sample.
Protocol 3: Non-Reducing SDS-PAGE for Visualizing Cross-Linking
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Sample Preparation: Mix your protein sample with a non-reducing Laemmli sample buffer (containing SDS but no β-mercaptoethanol or DTT). Do not boil the samples, instead heat at 70°C for 10 minutes to denature without disrupting disulfide bonds or heat-labile cross-links.
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Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomer and aggregate sizes. Run the gel at a constant voltage until the dye front reaches the bottom.
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Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.
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Analysis: Look for the appearance of high-molecular-weight bands in the PEGylated samples that are not present in the control (un-PEGylated) protein lane. These higher bands are indicative of intermolecular cross-linking.
Visualizations
Caption: General experimental workflow for protein PEGylation.
References
Propargyl-PEG25-acid: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Propargyl-PEG25-acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at –20 °C in a dry, light-protected environment.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.
Q2: What is the proper way to handle this compound in the laboratory?
A2: This compound should be handled by personnel qualified in the use of potentially hazardous chemicals.[2] Always work in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles with side-shields.[2][3] A lab coat should be worn at all times.
Q3: What solvents are compatible with this compound?
A3: To preserve the reactivity of the alkyne and carboxylic acid functional groups, it is recommended to use anhydrous solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). The PEG spacer enhances the solubility of the molecule in aqueous environments as well.
Q4: What are the primary applications of this compound?
A4: this compound is a heterobifunctional linker used in a variety of applications, including:
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Click Chemistry: The terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
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Bioconjugation: The carboxylic acid group can be coupled with primary amines to form stable amide bonds.
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Drug Delivery: The PEGylated linker can enhance the solubility and pharmacokinetic properties of drug payloads.
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PROTAC Synthesis: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
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Surface Modification: It can be used to functionalize nanoparticles, hydrogels, or other biomaterials.
Troubleshooting Guides
Amide Coupling (EDC/NHS Chemistry)
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Amide Product Yield | Hydrolysis of Activated Ester: The NHS-ester intermediate is unstable in aqueous buffers and can hydrolyze back to the carboxylic acid. | The activation reaction with EDC/NHS is most efficient at a slightly acidic pH (e.g., pH 6.0 using a MES buffer). For the coupling step, raise the pH to 7.2-7.5. |
| Competing Reactions: The buffer may contain primary amines (e.g., Tris or glycine) that compete with the target molecule. | Use a non-amine, non-carboxylate buffer such as MES or PBS for the reaction. | |
| Poor Reagent Quality: EDC or NHS may have degraded due to moisture. | Use fresh, high-quality EDC and NHS. Store them desiccated. | |
| Presence of Multiple Products/Impurities | Formation of N-acylurea byproduct: EDC can react with the activated carboxylic acid to form a stable N-acylurea, which can be difficult to separate. | Optimize reaction conditions (time, temperature, stoichiometry) to favor the desired reaction. Purification via reversed-phase HPLC can often separate this byproduct. |
| Unreacted Starting Material: The reaction may not have gone to completion. | Increase the reaction time or adjust the stoichiometry of the coupling reagents. Monitor the reaction progress using TLC or LC-MS. |
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Triazole Product | Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen. | Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I). |
| Impure Reagents: Impurities in the alkyne or azide starting materials can inhibit the catalyst. | Ensure the purity of this compound and the azide-containing molecule before starting the reaction. | |
| Incorrect Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent. | Start with a slight excess of the alkyne (e.g., 1.1 equivalents) relative to the azide. Use a catalyst concentration of 1-5 mol% of the copper source and 5-10 mol% of sodium ascorbate. | |
| Product Contamination | Residual Copper Catalyst: The green/blue color of copper salts can contaminate the final product. | After the reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture before purification. Alternatively, during a liquid-liquid extraction, wash the organic layer with a dilute aqueous ammonia solution to remove copper. |
| Formation of Alkyne Homodimer: Oxidative homocoupling of the propargyl group can occur as a side reaction. | This can be minimized by ensuring a low concentration of Cu(II) and having an efficient reducing system in place. |
Experimental Protocols
Protocol 1: Amide Coupling to a Primary Amine
This protocol describes the activation of the carboxylic acid group of this compound and subsequent coupling to a molecule containing a primary amine (R-NH₂).
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Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-containing molecule (R-NH₂, 1.1 equivalents) to the reaction mixture.
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Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product. The product can then be purified using an appropriate chromatographic technique, such as reversed-phase HPLC.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the conjugation of the propargyl group to an azide-containing molecule (R'-N₃).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO or water).
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Prepare a stock solution of the azide-containing molecule (R'-N₃).
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Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
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Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
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Prepare a stock solution of a copper-chelating ligand like THPTA (e.g., 50 mM in water/DMSO).
-
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Reaction Setup: In a reaction vessel, add the this compound conjugate and the azide-containing molecule to a degassed buffer (e.g., phosphate-buffered saline, pH 7.4).
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Initiation: Add the copper-chelating ligand, followed by the CuSO₄ solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
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Purification: Once the reaction is complete, add a copper chelator (e.g., EDTA) and purify the product using a suitable method like size-exclusion chromatography or RP-HPLC.
Visual Guides
Caption: Workflow for handling and reacting this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
PROTAC Linker Stability Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common issues encountered with PROTAC linker stability during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with PROTAC linkers?
A1: PROTAC linkers are susceptible to several stability issues that can impact the overall efficacy and safety of the molecule. The most common problems include:
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Metabolic Instability: The linker is often the most metabolically vulnerable part of a PROTAC molecule.[1] It can be degraded by enzymes in the liver and other tissues, primarily Cytochrome P450 (CYP) enzymes and aldehyde oxidase.[1] This leads to a short in vivo half-life and reduced exposure of the intact PROTAC to the target protein.
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Hydrolytic Instability: Certain chemical moieties within the linker, such as esters or amides, can be susceptible to hydrolysis in aqueous environments like plasma and the cytoplasm. This can lead to cleavage of the PROTAC, separating the target-binding and E3 ligase-binding moieties.
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Plasma Instability: PROTACs can be degraded by enzymes present in plasma, leading to a shorter half-life in circulation. This is a critical parameter to assess early in drug development.[2]
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Chemical Instability: The linker may be unstable under certain experimental conditions, such as in specific cell culture media or buffer solutions, leading to inconsistent results.[3]
Q2: How does the composition of the linker affect its stability?
A2: The chemical composition of the linker plays a crucial role in its stability:[4]
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Flexible Linkers (Alkyl and PEG): While synthetically accessible and often used to optimize linker length, long, flexible linkers can be more prone to metabolism. Polyethylene glycol (PEG) linkers can improve solubility, but may also be subject to metabolic cleavage.
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Rigid Linkers: Incorporating rigid structures like piperazine, piperidine, or aromatic rings can enhance metabolic stability by conformationally constraining the linker and making it less accessible to metabolic enzymes.
-
Clickable Linkers: Triazole rings, often introduced via "click chemistry," are generally considered metabolically stable.
Q3: What is the "hook effect" and how does it relate to PROTAC stability and concentration?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. While not a direct measure of linker stability, it is a critical factor to consider during experimental design to avoid misinterpretation of degradation data.
Q4: Can the degradation products of a PROTAC linker have off-target effects?
A4: Yes, this is a significant concern in PROTAC development. If the linker is cleaved, the resulting fragments (the target-binding moiety and the E3 ligase-binding moiety, potentially with linker remnants) can have their own biological activities. For instance, pomalidomide-based PROTACs can release pomalidomide or related structures upon linker degradation, which are known to induce the degradation of certain zinc-finger proteins, leading to off-target effects. It is crucial to characterize the metabolic profile of a PROTAC and assess the biological activity of its major metabolites.
Troubleshooting Guides
Problem 1: Low or no target protein degradation observed.
This is a common challenge in PROTAC experiments and can be due to a variety of factors, including linker instability.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess the physicochemical properties of the PROTAC (e.g., cLogP, polar surface area).2. Perform a cellular uptake assay to measure the intracellular concentration of the PROTAC.3. Modify the linker to improve solubility and permeability (e.g., incorporate PEG units or other polar groups). |
| Inefficient Ternary Complex Formation | 1. Conduct biophysical assays (e.g., FRET, AlphaLISA, SPR) to measure ternary complex formation and stability.2. Synthesize a library of PROTACs with varying linker lengths and compositions to identify a linker that promotes a stable and productive ternary complex. |
| PROTAC Instability in Assay Media | 1. Prepare fresh PROTAC solutions for each experiment.2. Assess the stability of the PROTAC in the cell culture media over the time course of the experiment by LC-MS/MS. |
| Rapid Intracellular Metabolism | 1. Perform in vitro metabolic stability assays (microsomes, hepatocytes) to determine the metabolic half-life of the PROTAC.2. If metabolically unstable, consider linker modifications to block metabolic "hot spots" (e.g., replacing a metabolically labile group with a more stable one). |
| Incorrect E3 Ligase or Ligand | 1. Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in the target cells via Western blot or qPCR.2. Test alternative E3 ligase ligands if degradation remains low. |
Problem 2: Inconsistent degradation results between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | 1. Ensure the PROTAC is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay media.2. Visually inspect for precipitation after dilution. |
| Cell Line Variability | 1. Use a consistent cell line and passage number for all experiments.2. Regularly check for mycoplasma contamination. |
| "Hook Effect" | 1. Perform a wide dose-response experiment to determine the optimal concentration range for degradation and identify if a hook effect is present. |
| Variability in Incubation Time | 1. Conduct a time-course experiment to determine the optimal incubation time for maximal degradation. |
Data Presentation: Quantitative Comparison of Linker Stability
The stability of a PROTAC is often assessed by its half-life (t½) in various in vitro systems. A longer half-life generally indicates greater stability. Below are tables summarizing representative data on the metabolic stability of PROTACs with different linker types.
Table 1: Impact of Linker Length on Metabolic Stability in Human Liver Microsomes
| PROTAC | Linker Type | Linker Length (atoms) | Half-life (t½, min) | Reference |
| dBET1 | Alkyl | 4 | >180 | |
| Analog | Alkyl | 8 | ~120 | |
| TBK1 Degrader | Alkyl/Ether | 21 | Potent Degrader | |
| TBK1 Degrader | Alkyl/Ether | 29 | Less Potent Degrader |
Table 2: Comparison of Linker Composition on Metabolic Stability
| PROTAC | Linker Type | Key Feature | Half-life (t½, min) in Human Hepatocytes | Reference |
| Compound A | Alkyl | C8 Chain | 18.2 | |
| Compound B | PEG | 3 PEG units | Weak Degradation | |
| Compound C | Rigid | Piperazine-containing | Improved Stability |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
1. Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
Materials:
-
Test PROTAC
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture by combining the liver microsomes and phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Add the test PROTAC to the reaction mixture at the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without NADPH should be run in parallel to assess non-enzymatic degradation.
-
-
Time Points:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Immediately stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining PROTAC against time.
-
Calculate the half-life (t½) of the PROTAC from the slope of the natural log of the percent remaining versus time plot.
-
2. Plasma Stability Assay
This assay evaluates the stability of a PROTAC in the presence of plasma enzymes.
Materials:
-
Test PROTAC
-
Plasma (human, rat, or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (or other suitable organic solvent)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Thaw the plasma at room temperature or 37°C.
-
-
Incubation:
-
Add the test PROTAC to the plasma at the desired final concentration (typically 1 µM).
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Sample Processing:
-
Stop the reaction by adding a cold organic solvent.
-
Process the samples as described in the microsomal stability assay.
-
-
Analysis and Data Analysis:
-
Analyze the samples by LC-MS/MS and calculate the half-life as described above.
-
3. Hydrolytic Stability Assay
This assay assesses the chemical stability of a PROTAC in aqueous buffer at different pH values.
Materials:
-
Test PROTAC
-
Aqueous buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0)
-
Acetonitrile (or other suitable organic solvent)
-
Incubator at a controlled temperature (e.g., 37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC.
-
Prepare the aqueous buffer solutions.
-
-
Incubation:
-
Add the test PROTAC to each buffer solution at the desired final concentration.
-
Incubate the solutions at a controlled temperature.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Processing and Analysis:
-
At each time point, dilute the aliquot with a mobile phase-like solution for direct LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining PROTAC at each time point and calculate the degradation rate constant and half-life at each pH.
-
Visualizations
References
- 1. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling PEGylation Stoichiometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the stoichiometry of protein PEGylation reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and key experimental protocols to help you achieve consistent and optimal results in your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation stoichiometry and why is it critical?
A1: PEGylation stoichiometry refers to the number of polyethylene glycol (PEG) molecules covalently attached to a single protein molecule. Controlling stoichiometry is critical because the number and location of attached PEG chains directly impact the therapeutic properties of the protein, such as its biological activity, circulating half-life, solubility, and immunogenicity.[1][2][3] Uncontrolled reactions can lead to a heterogeneous mixture of products (e.g., un-PEGylated, mono-PEGylated, di-PEGylated, and multi-PEGylated species), which complicates downstream processing and can result in a final product with inconsistent performance.[1][4]
Q2: What are the key factors that influence PEGylation stoichiometry?
A2: The stoichiometry of a PEGylation reaction is influenced by several critical parameters. These include the molar ratio of the PEG reagent to the protein, the pH of the reaction buffer, reaction temperature, and incubation time. The characteristics of the protein itself, such as the number and accessibility of reactive amino acid residues (e.g., lysine, cysteine), also play a significant role.
Q3: How do I choose the right PEG reagent for my desired stoichiometry?
A3: The choice of PEG reagent depends on the target amino acid and the desired specificity.
-
For targeting primary amines (lysine residues and the N-terminus): N-hydroxysuccinimide (NHS) esters of PEG are commonly used. These are highly reactive at neutral to slightly alkaline pH (7.0-8.5).
-
For site-specific N-terminal PEGylation: PEG-aldehyde reagents are often preferred. By conducting the reaction at a slightly acidic pH (around 5.0-6.0), the N-terminal α-amino group can be selectively targeted over the ε-amino groups of lysine residues due to differences in their pKa values.
-
For targeting free thiols (cysteine residues): PEG-maleimide reagents are highly specific for sulfhydryl groups and are ideal for site-specific modification, especially in proteins with a single accessible cysteine.
Q4: How does reaction pH affect which amino acid is targeted?
A4: The reaction pH is a critical parameter for controlling the selectivity of PEGylation, particularly when targeting amine groups. The reactivity of an amino group is dependent on it being in an unprotonated state.
-
N-terminal α-amino groups typically have a pKa between 7.6 and 8.0.
-
Lysine ε-amino groups have a pKa between 9.3 and 10.5.
By lowering the reaction pH to ~7 or below, the lysine residues will be predominantly protonated and thus unreactive, allowing for more selective PEGylation of the N-terminus. Conversely, a pH of 8.5 or higher will deprotonate both N-terminal and lysine amino groups, leading to less specific, random PEGylation.
Troubleshooting Guide
This guide addresses common problems encountered during PEGylation reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No PEGylation Yield | 1. Inactive PEG Reagent: The reagent may have hydrolyzed due to improper storage (moisture, temperature).2. Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris) that compete with the protein for the PEG reagent.3. Suboptimal pH: The pH is not suitable for the chosen PEG chemistry (e.g., pH is too low for NHS-ester reactions).4. Insufficient Molar Ratio: The PEG:protein ratio is too low. | 1. Use fresh, high-quality PEG reagent and store it under inert gas (argon or nitrogen) in a desiccator.2. Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS) or MES buffer.3. Adjust the pH to the optimal range for your specific PEG reagent (e.g., pH 7.5-8.5 for NHS esters).4. Increase the molar excess of the PEG reagent incrementally (e.g., from 5:1 to 10:1 or 20:1). |
| High Polydispersity / Polysubstitution | 1. High PEG:Protein Molar Ratio: A large excess of PEG reagent increases the likelihood of multiple attachment events.2. Long Reaction Time: Extended reaction times can lead to modification of less reactive sites.3. High pH: A higher pH deprotonates more lysine residues, making them available for reaction.4. High Protein Concentration: Can sometimes promote intermolecular cross-linking if di-functional PEGs are present as impurities. | 1. Systematically decrease the molar ratio of PEG to protein. A common starting point is a 3:1 or 5:1 ratio.2. Perform a time-course experiment to find the optimal reaction time that maximizes mono-PEGylated product before significant polysubstitution occurs.3. Lower the reaction pH to increase selectivity, especially if N-terminal modification is desired.4. Reduce the protein concentration in the reaction mixture. |
| Protein Aggregation or Precipitation | 1. Protein Instability: The reaction conditions (pH, temperature, buffer) are destabilizing the protein.2. Cross-linking: If using a PEG reagent that is not truly monofunctional (contains di-functional impurities), it can cross-link protein molecules.3. High Reagent Concentration: High concentrations of organic solvents used to dissolve the PEG reagent (like DMSO) can denature the protein. | 1. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability.2. Ensure you are using a high-quality, monofunctional PEG reagent with low diol content.3. Minimize the volume of organic solvent added to the reaction. Ensure the final concentration does not exceed a level tolerated by your protein (typically <10%). |
| Loss of Biological Activity | 1. Steric Hindrance: The PEG chain is attached at or near the protein's active site or a receptor-binding site.2. Reaction-Induced Denaturation: The reaction conditions have irreversibly damaged the protein's tertiary structure. | 1. If random lysine PEGylation was used, try a site-specific strategy (e.g., N-terminal or cysteine-directed) to attach the PEG away from the active site.2. Protect the active site during the reaction by adding a substrate or a competitive inhibitor.3. Perform the reaction under milder conditions (lower temperature, shorter time). |
Visual Guides and Workflows
The following diagrams illustrate key processes and decision points in a typical PEGylation experiment.
Caption: General workflow for a protein PEGylation experiment.
Caption: Decision tree for troubleshooting common PEGylation issues.
Key Experimental Protocols
Protocol 1: Amine-Reactive PEGylation using NHS-PEG
This protocol describes a general method for PEGylating a protein via its primary amine groups (lysine residues and N-terminus).
-
Protein and Reagent Preparation:
-
Protein: Perform buffer exchange on your purified protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the protein concentration to 1-5 mg/mL.
-
NHS-PEG: Immediately before use, dissolve the NHS-PEG reagent in anhydrous DMSO to a concentration of 100 mg/mL. Note: NHS esters are moisture-sensitive.
-
-
PEGylation Reaction:
-
Add the dissolved NHS-PEG to the protein solution while gently stirring. The amount to add depends on the desired molar ratio (e.g., for a 5:1 molar ratio, add 5 moles of PEG for every mole of protein).
-
Incubate the reaction at room temperature for 1 hour or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching agent that contains a primary amine. Add 1 M Tris-HCl (pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS-PEG is hydrolyzed.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG and reaction byproducts using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX). The choice of method depends on the size difference between the PEGylated and un-PEGylated protein and their charge properties.
-
Protocol 2: Analysis of PEGylation Products by SDS-PAGE
SDS-PAGE is a powerful tool to qualitatively assess the outcome of a PEGylation reaction. The attachment of PEG increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.
-
Sample Preparation:
-
Mix 10-20 µg of your protein sample (unmodified control, reaction mixture, purified fractions) with 4X SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain like Coomassie Brilliant Blue.
-
De-stain and visualize the protein bands. You should see distinct bands corresponding to the unmodified protein, mono-PEGylated protein, di-PEGylated protein, etc., with the PEGylated species appearing at higher apparent molecular weights.
-
Protocol 3: Quantitative Analysis by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic size and can be used to quantify the different species in a PEGylation reaction mixture.
-
System Setup:
-
Column: Use an SEC column appropriate for the molecular weight range of your protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: An aqueous buffer such as 150 mM sodium phosphate, pH 7.0 is a common choice.
-
Flow Rate: Set a flow rate of approximately 0.5-1.0 mL/min.
-
-
Analysis:
-
Inject 10-50 µL of your sample (unmodified control, reaction mixture).
-
Monitor the elution profile using a UV detector at 280 nm.
-
The chromatogram will show peaks corresponding to different species. Aggregates will elute first, followed by multi-PEGylated, di-PEGylated, mono-PEGylated, and finally the unmodified protein.
-
-
Quantification:
-
Integrate the area under each peak to determine the relative percentage of each species in the mixture. This provides a quantitative measure of the reaction's efficiency and stoichiometry.
-
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propargyl-PEG25-acid Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the conjugation of Propargyl-PEG25-acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what are their respective conjugation chemistries?
This compound is a bifunctional linker possessing two key reactive moieties: a carboxylic acid (-COOH) and a terminal alkyne (propargyl group).[1]
-
Carboxylic Acid: This group is used for amide bond formation with primary amines. The most common method is activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2]
-
Propargyl Group: This terminal alkyne group is utilized for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole linkage with an azide-functionalized molecule.[1][3]
Q2: What is the optimal pH for conjugating the carboxylic acid group of this compound to a primary amine using EDC/NHS chemistry?
For optimal efficiency, EDC/NHS coupling is a two-step process with distinct pH requirements for each step:
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[4] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).
-
Conjugation Step: The reaction of the resulting NHS ester with a primary amine is most efficient at a pH of 7.0-8.5 . At this pH, the primary amine is sufficiently deprotonated and nucleophilic. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice for this step.
Q3: How does pH affect the stability of the activated NHS ester?
The NHS ester intermediate is susceptible to hydrolysis, a competing reaction that regenerates the carboxylic acid and reduces conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing significantly with rising pH. This makes it crucial to perform the amine coupling step promptly after activation.
Q4: What is the optimal pH for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving the propargyl group?
The CuAAC reaction is robust and can proceed over a wide pH range, generally between 4 and 12. However, for bioconjugation applications, a pH of 7.0-7.5 is often recommended, using buffers such as PBS or HEPES.
Q5: Is the propargyl group itself stable across a range of pH values?
The propargyl group is generally stable under the conditions typically used for bioconjugation. Studies have shown propargyl-containing molecules to be chemically stable in simulated intestinal fluid (pH 7.4) and simulated gastric fluid (pH 1.2).
Troubleshooting Guide
| Issue | Probable Cause | Suggested Mitigation |
| Low Amide Conjugation Yield | Suboptimal pH for activation: The pH during the EDC/NHS activation of the carboxylic acid was outside the optimal 4.5-6.0 range. | Ensure the use of a suitable buffer, such as MES, to maintain the pH between 4.5 and 6.0 during the activation step. |
| Suboptimal pH for coupling: The pH during the reaction with the amine was too low, leading to protonation of the amine, or too high, causing rapid hydrolysis of the NHS ester. | Adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine buffer like PBS immediately before adding the amine-containing molecule. | |
| Hydrolysis of NHS ester: The activated this compound was stored for too long before the addition of the amine, especially at a higher pH. | Add the amine-containing molecule to the activated linker as soon as possible after the activation step. | |
| Use of inappropriate buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) were used, which compete with the desired reaction. | Use non-amine and non-carboxylate buffers for the reaction. MES for activation and PBS for coupling are recommended. | |
| Low Click Chemistry (CuAAC) Yield | Suboptimal pH for CuAAC: While the reaction is robust, extreme pH values can affect the stability of the biomolecules involved. | For most bioconjugation applications, maintain a pH between 7.0 and 7.5. |
| Precipitation during reaction | High EDC concentration: In some cases, high concentrations of EDC can lead to the precipitation of proteins or other molecules. | If precipitation is observed, try reducing the molar excess of EDC used in the activation step. |
| Multiple PEGylated species or unexpected byproducts | Reaction with multiple amine sites: The target molecule may have multiple primary amines available for reaction. | To control the degree of labeling, consider reducing the molar excess of the activated this compound. |
| Side reactions of EDC: At suboptimal pH, EDC can lead to the formation of N-acylurea byproducts. | Performing a two-step reaction where the excess EDC and byproducts are removed after the activation step can minimize this side reaction. |
Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis of NHS Esters
This table illustrates the effect of pH on the stability of the amine-reactive NHS ester intermediate. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | Room Temp | ~3.5 hours | |
| 8.5 | Room Temp | ~3 hours | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp | ~2 hours |
Table 2: Optimal pH Ranges for this compound Conjugation Steps
| Conjugation Step | Reaction | Optimal pH Range | Recommended Buffer |
| 1. Amide Bond Formation (Activation) | Carboxylic Acid + EDC/NHS | 4.5 - 6.0 | 0.1 M MES |
| 2. Amide Bond Formation (Coupling) | NHS-activated PEG + Primary Amine | 7.0 - 8.5 | PBS |
| 3. Click Chemistry | Propargyl group + Azide (CuAAC) | 4.0 - 12.0 (7.0-7.5 for bioconjugation) | PBS or HEPES |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amide Coupling of this compound to an Amine-Containing Molecule
This protocol is designed to maximize conjugation efficiency by performing the activation and coupling steps at their respective optimal pH values.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To minimize side reactions, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Conjugation to Amine-Containing Molecule:
-
If a desalting column was not used, raise the pH of the reaction mixture to 7.2-7.5 by adding concentrated Coupling Buffer.
-
Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the click chemistry reaction between the propargyl-functionalized molecule and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared solution)
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.0
Procedure:
-
Prepare Reactants:
-
Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the Reaction Buffer.
-
-
Prepare Catalyst:
-
In a separate tube, prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Initiate the Reaction:
-
Add the CuSO₄ solution to the mixture of the propargyl and azide-containing molecules to a final concentration of 100 µM.
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the final conjugate to remove the copper catalyst and unreacted starting materials.
-
Visualizations
Caption: Logical workflow of pH impact on this compound conjugation.
References
Technical Support Center: Purification of PEGylated Proteins
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying PEGylated proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying PEGylated proteins?
A1: The most widely used purification techniques for PEGylated proteins are based on chromatography.[][2] These methods exploit the changes in physicochemical properties of the protein after PEGylation. The primary techniques include:
-
Ion Exchange Chromatography (IEC): This method separates molecules based on their net surface charge.[][3] PEGylation can shield the protein's surface charges, altering its interaction with the ion exchange resin and allowing for the separation of native protein, different PEGylated species (mono-, di-, multi-PEGylated), and even positional isomers.[]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size). Since PEGylation significantly increases the size of the protein, SEC is effective at removing unreacted PEG, native protein, and other low molecular weight by-products.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains can alter the protein's surface hydrophobicity, enabling separation of different PEGylated forms. HIC can be a useful polishing step after IEC.
Q2: Why is purifying PEGylated proteins so challenging?
A2: The PEGylation reaction often results in a complex and heterogeneous mixture. This mixture can contain the desired PEGylated protein, unreacted native protein, excess PEG reagent, multi-PEGylated species (proteins with more than one PEG chain attached), and positional isomers (PEG attached at different sites on the protein). Separating these closely related molecules can be difficult because the physicochemical differences between them may be subtle.
Q3: How do I choose the best purification strategy for my PEGylated protein?
A3: The optimal purification strategy depends on the specific characteristics of your protein and the PEG reagent used. A multi-step approach is often necessary to achieve high purity. A general workflow can be:
-
Capture Step (optional but recommended): An initial affinity chromatography step can be used if your protein has an affinity tag, which helps to quickly remove many impurities.
-
Primary Separation: Ion Exchange Chromatography (IEC) is frequently the method of choice for the initial high-resolution separation of different PEGylated species from the native protein.
-
Polishing Step: Size Exclusion Chromatography (SEC) is commonly used as a final polishing step to remove aggregates and any remaining unreacted PEG or native protein. Hydrophobic Interaction Chromatography (HIC) can also be employed as an orthogonal polishing step to remove closely related impurities.
Below is a decision workflow to guide your selection of a purification strategy.
References
Validation & Comparative
A Comparative Guide to CuAAC and SPAAC for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent ligation of molecules is a cornerstone of innovation. Among the most powerful tools available are the "click" reactions, lauded for their reliability, specificity, and high yields.[1] Two of the most prominent click reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and are pivotal in the design of effective bioconjugation strategies.[2][3]
This guide provides an objective comparison of CuAAC and SPAAC, supported by experimental data, to assist in selecting the optimal method for specific research applications.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[1] | None (driven by ring strain)[1] |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this. | High, suitable for in vivo and live-cell applications. |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹). | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used. |
| Alkyne Reactant | Terminal or internal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and expensive to synthesize. |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole. | Not regioselective, yielding a mixture of regioisomers. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS). | Cyclooctynes can be prone to side reactions with nucleophiles like thiols. |
Quantitative Data Summary
The following table summarizes typical quantitative data for CuAAC and SPAAC reactions. It is important to note that the efficiency of SPAAC is highly dependent on the choice of the strained cyclooctyne.
| Parameter | CuAAC with Terminal Alkynes | SPAAC with Common Cyclooctynes |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | BCN: ~0.14 M⁻¹s⁻¹DBCO: ~0.1 - 0.3 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the inherent ring strain of a cyclooctyne to achieve cycloaddition without a metal catalyst.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the copper(I) catalyst forms a copper-acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges to the stable 1,4-disubstituted triazole product. The use of a copper(I)-stabilizing ligand, such as THPTA, can accelerate the reaction and protect biomolecules from oxidative damage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free reaction driven by the high ring strain of a cyclooctyne (around 18 kcal/mol). This strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. The reaction is bioorthogonal, meaning the reactants are inert to most biological functional groups.
Comparative Experimental Workflow
The experimental workflows for CuAAC and SPAAC are similar in their core steps but differ in the requirement for a catalyst and associated reagents.
Detailed Experimental Protocols
CuAAC Protocol for Protein Modification
This protocol is a general guideline for the copper(I)-catalyzed reaction between an alkyne-modified protein and an azide-containing cargo.
Reagents and Equipment:
-
Alkyne-modified protein
-
Azide-containing cargo (e.g., fluorescent dye)
-
Protein labeling buffer (e.g., phosphate buffer, pH 7)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Optional: Aminoguanidine to prevent side reactions with dehydroascorbate
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator or rotator
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer. The final concentration of the protein will depend on the specific experiment.
-
Add Azide Cargo: Add the azide-containing cargo to the protein solution. The molar excess of the azide will need to be optimized but is typically 3-10 fold over the protein.
-
Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ stock solution and the ligand stock solution. A 1:5 ratio of copper to ligand is often used.
-
Combine Components: Add the premixed copper/ligand solution to the protein/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. Longer incubation times (up to 24 hours) may be necessary for less reactive substrates.
-
Purification: Purify the resulting protein conjugate using standard methods such as size-exclusion chromatography or dialysis to remove unreacted small molecules, copper, and ligand.
SPAAC Protocol for Live Cell Labeling
This protocol provides a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-fluorophore conjugate.
Reagents and Equipment:
-
Cells with azide-modified surface glycans (e.g., after metabolic labeling with Ac₄ManNAz)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates or dishes
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture the cells with the azide-modified precursor (e.g., Ac₄ManNAz) for 48 hours to allow for metabolic incorporation into cell surface glycans.
-
Prepare Labeling Solution: Prepare a working solution of the DBCO-fluorophore in pre-warmed complete culture medium. The final concentration typically ranges from 20-50 µM.
-
Cell Washing: Gently wash the cells twice with warm PBS to remove any un-incorporated azide precursor.
-
Labeling Reaction: Add the DBCO-fluorophore labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Final Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Conclusion: Choosing Between CuAAC and SPAAC
The choice between CuAAC and SPAAC hinges on the specific experimental context.
CuAAC is the preferred method when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to the presence of copper (e.g., in vitro applications, materials science).
-
The reagents are readily available and cost-effectiveness is a concern.
-
Strict regioselectivity for the 1,4-triazole product is required.
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a concern.
-
Applications requiring high biocompatibility and mild reaction conditions.
-
When avoiding the use of a catalyst and reducing agents is desirable.
Researchers should carefully consider the trade-offs between reaction speed, biocompatibility, cost, and the synthetic accessibility of the alkyne component when selecting the optimal click chemistry strategy for their bioconjugation needs.
References
A Comparative Guide to Alternatives for Propargyl-PEG25-acid in Click Chemistry
In the realm of bioconjugation, drug delivery, and molecular imaging, the ability to covalently link molecules with high efficiency and specificity is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone technique for these applications. Propargyl-PEG25-acid is a widely used reagent in this context, offering a terminal alkyne for CuAAC reactions coupled with a long polyethylene glycol (PEG) linker that enhances solubility and reduces immunogenicity. However, the landscape of bioconjugation is ever-evolving, and a range of powerful alternatives to this compound now exist, each with distinct advantages for specific applications.
This guide provides an objective comparison of this compound with its primary alternatives, focusing on both the reactive chemistry and the linkerology. We will delve into the performance of different click chemistry platforms, supported by experimental data, and provide detailed methodologies for key experiments to assist researchers, scientists, and drug development professionals in selecting the optimal reagents for their needs.
Core Click Chemistry Platforms: A Head-to-Head Comparison
The primary alternatives to the propargyl group's CuAAC reaction are copper-free click chemistry methods, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These alternatives address the primary drawback of CuAAC: the cytotoxicity of the copper catalyst, which can be a significant concern for in vivo and live-cell applications.[1][2]
| Feature | Propargyl-PEG-acid (via CuAAC) | DBCO-PEG-acid (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Moderate; copper toxicity is a concern, though it can be mitigated with chelating ligands.[1][2] | High; no exogenous metal catalyst is required, making it ideal for live-cell and in vivo applications.[1] |
| Reaction Rate (k) | ~1 - 100 M⁻¹s⁻¹ (highly dependent on the ligand used) | ~0.002 - 1 M⁻¹s⁻¹ (dependent on the specific cyclooctyne) |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents (e.g., DBCO). |
| Reaction Conditions | Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). | Proceeds under physiological conditions without the need for a catalyst. |
| Labeling Efficiency | Can be very high with optimized ligand and copper concentrations. | Generally high, though may require longer incubation times or higher reagent concentrations to achieve similar labeling density as CuAAC. |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS). Some non-specific protein labeling can occur in the presence of the copper catalyst. | Some strained alkynes may exhibit off-target reactivity with thiols, such as those in cysteine residues. |
Key Takeaways:
-
For in vitro applications where speed is critical and copper toxicity is not a concern, Propargyl-PEG-acid and the CuAAC reaction remain an excellent choice due to their rapid kinetics.
-
For live-cell imaging, in vivo studies, and the development of therapeutics, DBCO-PEG-acid and other SPAAC reagents are often the preferred alternative due to their superior biocompatibility. While the reaction kinetics are generally slower than CuAAC, the absence of a cytotoxic catalyst is a significant advantage.
The Influence of the PEG Linker
Beyond the click chemistry handle, the polyethylene glycol (PEG) linker itself plays a crucial role in the performance of the bioconjugate. The "25" in this compound denotes the number of PEG units, and altering this length can have profound effects on the molecule's properties.
| Property | Shorter PEG Chain (e.g., PEG4, PEG8) | Longer PEG Chain (e.g., PEG24, PEG25) |
| Hydrophilicity & Solubility | Moderate | High. Longer PEG chains significantly enhance the aqueous solubility of hydrophobic molecules. |
| Steric Hindrance | Low to moderate. | High. Can potentially interfere with the binding of antibodies to their targets or the interaction of small molecules with proteins. |
| Pharmacokinetics | Shorter circulation half-life. | Longer circulation half-life due to a larger hydrodynamic radius, which reduces renal clearance. |
| Immunogenicity | Less effective at masking epitopes. | More effective at shielding the bioconjugate from the immune system. |
| Conjugation Efficiency | May be preferable in cases where minimizing steric hindrance is critical for high conjugation yields. | Can sometimes lead to lower drug-to-antibody ratios (DARs) due to increased steric hindrance. |
Key Takeaways:
The optimal PEG linker length is a balance of competing factors and must be determined empirically for each specific application. Longer PEG chains are generally favored for improving the solubility and in vivo half-life of therapeutics, while shorter linkers may be more suitable for in vitro assays where steric hindrance could be a concern.
Experimental Protocols
Protocol 1: Comparative Labeling of a Protein using CuAAC and SPAAC
This protocol outlines a general procedure for comparing the labeling efficiency of an azide-modified protein with Propargyl-PEG-acid (via CuAAC) and DBCO-PEG-acid (via SPAAC).
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
Propargyl-PEG-acid
-
DBCO-PEG-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Copper(II) sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate (freshly prepared)
-
Fluorescent azide or alkyne for detection
-
Desalting columns
-
SDS-PAGE analysis equipment
Procedure:
Part A: Preparation of Alkyne- and DBCO-labeled Proteins
-
Activation of PEG-acids: Dissolve Propargyl-PEG-acid and DBCO-PEG-acid in an appropriate buffer (e.g., MES buffer, pH 6.0). Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Protein: Add the activated PEG linkers to separate solutions of your amine-containing protein at a 10- to 20-fold molar excess. Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess, unreacted linkers using a desalting column.
Part B: Click Chemistry Reactions
For CuAAC:
-
To the alkyne-labeled protein, add the fluorescent azide probe (1.5- to 5-fold molar excess).
-
Prepare the catalyst solution by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst solution to the protein-azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate for 1-2 hours at room temperature.
For SPAAC:
-
To the DBCO-labeled protein, add the fluorescent azide probe (1.5- to 5-fold molar excess).
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
Part C: Analysis
-
Purification: Purify the final conjugates using desalting columns to remove unreacted fluorescent probes.
-
Quantification: Determine the protein concentration and the degree of labeling using UV-Vis spectroscopy.
-
Visualization: Analyze the labeling efficiency by SDS-PAGE and in-gel fluorescence scanning.
Protocol 2: Live-Cell Labeling Comparison
This protocol provides a general workflow for comparing CuAAC and SPAAC for labeling metabolically tagged live cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz)
-
Fluorescently labeled alkyne (for CuAAC) or DBCO (for SPAAC) probe
-
CuSO₄ stock solution (10 mM in water)
-
THPTA stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Cell culture medium
-
PBS
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing the azide-modified metabolic precursor for 24-48 hours.
-
Wash: Gently wash the cells three times with pre-warmed PBS to remove the unincorporated precursor.
For CuAAC Labeling:
-
Prepare Labeling Cocktail: In pre-warmed cell culture medium, prepare the CuAAC reaction cocktail containing the fluorescent alkyne probe (e.g., 10-50 µM), CuSO₄ (e.g., 50 µM), and THPTA (e.g., 250 µM).
-
Initiate Reaction: Just before adding to the cells, add freshly prepared sodium ascorbate (e.g., 2.5 mM) to the labeling cocktail.
-
Labeling: Aspirate the PBS from the cells and add the complete labeling cocktail. Incubate for 5-15 minutes at 37°C.
-
Wash and Image: Gently wash the cells three times with pre-warmed PBS and image using fluorescence microscopy.
For SPAAC Labeling:
-
Prepare Labeling Solution: Dilute the fluorescently labeled DBCO probe to the desired final concentration (e.g., 1-50 µM) in pre-warmed cell culture medium.
-
Labeling: Aspirate the PBS from the cells and add the labeling solution. Incubate for 30-60 minutes at 37°C.
-
Wash and Image: Gently wash the cells three times with pre-warmed PBS and image using fluorescence microscopy.
Visualizing the Workflows
To better understand the processes involved, the following diagrams illustrate the key workflows and decision points in selecting a click chemistry reagent.
References
Unlocking Therapeutic Potential: A Comparative Guide to Long-Chain PEG Linkers
For researchers, scientists, and drug development professionals, optimizing the therapeutic index of a biologic or small molecule is paramount. The choice of a linker in bioconjugation is a critical decision that profoundly impacts a drug's efficacy, safety, and pharmacokinetic profile. Among the various strategies, the use of long-chain polyethylene glycol (PEG) linkers has emerged as a powerful tool to enhance the properties of therapeutic molecules. This guide provides an objective comparison of long-chain PEG linkers with their shorter counterparts and other alternatives, supported by experimental data, to inform the rational design of next-generation therapeutics.
Long-chain PEG linkers, typically with a molecular weight of 2 kDa or greater, are increasingly utilized in drug development to improve the physicochemical and pharmacological properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[1][2] Their hydrophilic and flexible nature imparts several key advantages that address common challenges in drug delivery.[3]
Key Advantages of Long-Chain PEG Linkers
The primary benefits of employing long-chain PEG linkers stem from their ability to increase the hydrodynamic size and create a protective hydrophilic shield around the conjugated molecule.[3][4] This "stealth" effect leads to:
-
Improved Pharmacokinetics: By increasing the molecule's size, long-chain PEGs reduce renal clearance, leading to a significantly prolonged circulation half-life. This allows for less frequent dosing, improving patient compliance. The hydrophilic nature of the PEG chain also reduces non-specific uptake by the reticuloendothelial system (RES), further extending the drug's presence in the bloodstream.
-
Enhanced Solubility and Stability: Many potent drug molecules are hydrophobic, leading to challenges in formulation and a propensity for aggregation. Long-chain PEG linkers dramatically improve the water solubility of these payloads, enabling intravenous administration and preventing aggregation. This protective hydration shell also shields the drug from enzymatic degradation.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an anti-drug antibody (ADA) response. While PEG itself can be immunogenic in some cases, it is generally considered to have low immunogenicity.
-
Improved Targeting and Efficacy: In the context of targeted therapies like ADCs and nanoparticles, longer PEG linkers can provide optimal spacing between the targeting moiety and the payload, potentially improving binding to the target receptor and facilitating cellular uptake. The extended circulation time also increases the probability of the therapeutic reaching its target site.
Comparative Performance: Long-Chain vs. Short-Chain PEG Linkers
The selection of PEG linker length involves a trade-off between maximizing pharmacokinetic benefits and minimizing potential drawbacks such as steric hindrance, which could interfere with the biological activity of the conjugated molecule. The following tables summarize quantitative data from various studies to illustrate these differences.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Recombinant Human TIMP-1 | None | Elimination half-life of 1.1 hours. | |
| Recombinant Human TIMP-1 | 20 kDa | Elimination half-life extended to 28 hours (a 25-fold increase). | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| ADC Target | Cell Line | PEG Linker Length | IC50 (ng/mL) | Reference |
| HER2 (Affibody) | NCI-N87 | No PEG | Not specified, but cytotoxicity was highest | |
| HER2 (Affibody) | NCI-N87 | 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG | |
| HER2 (Affibody) | NCI-N87 | 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG | |
| CD30 | Karpas-299 | PEG2, PEG4, PEG8, PEG12, PEG24 | ~10 ng/mL for all lengths, showing minimal impact in this specific study |
Table 3: Influence of PEG Linker Length on In Vivo Biodistribution of Nanoparticles
| Nanoparticle Type | PEG Linker Length | Key Biodistribution Finding | Reference |
| PEGylated Polyacridine Peptide Polyplexes | 2 kDa | Unable to effectively mask polyplex surface charge. | |
| PEGylated Polyacridine Peptide Polyplexes | 5 kDa, 10 kDa | Significantly lower zeta potential compared to 2 kDa PEG. | |
| PEGylated Polyacridine Peptide Polyplexes | 20 kDa, 30 kDa | Progressively decreased zeta potential, with 30 kDa PEG maximally blocking liver uptake. | |
| Methotrexate-loaded Chitosan Nanoparticles | 750 Da, 2 kDa, 5 kDa | Accumulation in the liver, spleen, and lungs decreased with increasing PEG molecular weight. |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with long-chain PEG linkers. Below are representative protocols for common PEGylation chemistries.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS) ester-functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-SPA, mPEG-SVA)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically based on the desired degree of PEGylation. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using SEC.
-
Characterization: Analyze the resulting PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Linkers
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to free sulfhydryl groups (e.g., from cysteine residues) on a protein or peptide.
Materials:
-
Thiol-containing protein or peptide
-
Maleimide-functionalized PEG linker (e.g., mPEG-Maleimide)
-
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Purification equipment (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing molecule in a degassed, thiol-free buffer at a pH between 6.5 and 7.5. The presence of a chelating agent like EDTA can help prevent the oxidation of thiols.
-
Reduction of Disulfides (Optional): If the sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-100x molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to the addition of the maleimide-PEG linker.
-
PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide in the conjugation buffer or a compatible organic solvent.
-
PEGylation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide to the thiol-containing molecule.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction should be protected from light.
-
Purification: Purify the PEGylated conjugate using SEC or dialysis to remove unreacted PEG-Maleimide and other small molecules.
-
Characterization: Confirm successful conjugation and assess the purity of the final product using appropriate analytical techniques such as HPLC, mass spectrometry, and SDS-PAGE.
Visualizing the Impact of Long-Chain PEG Linkers
The following diagrams, generated using Graphviz, illustrate key concepts related to the advantages of long-chain PEG linkers.
Caption: Impact of a long-chain PEG linker on a therapeutic molecule.
Caption: Structure of an ADC with a long-chain PEG linker.
Conclusion
The use of long-chain PEG linkers is a well-established and powerful strategy to improve the therapeutic properties of a wide range of molecules. By enhancing pharmacokinetics, solubility, and stability, while reducing immunogenicity, these linkers can significantly widen the therapeutic window and improve the overall performance of a drug candidate. The choice of the optimal PEG linker length is context-dependent and requires careful consideration of the specific properties of the antibody, payload, and target. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug developers in the rational design and optimization of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Propargyl-PEG25-acid Conjugates: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. Propargyl-PEG25-acid is a popular heterobifunctional linker used in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its propargyl group allows for "click" chemistry, while the carboxylic acid enables conjugation to amine-containing biomolecules. The long polyethylene glycol (PEG) chain enhances solubility and provides spatial separation between the conjugated moieties. This guide provides a comparative analysis of the mass spectrometric characterization of this compound and its alternatives, supported by experimental protocols and data.
Performance Comparison: this compound vs. Zwitterionic Alternatives
The choice of a linker can significantly impact the physicochemical properties and in vivo performance of a bioconjugate. While PEG linkers are widely used, alternatives such as zwitterionic linkers are gaining traction due to their potential for ultra-low fouling properties, which can reduce non-specific protein adsorption.
This section compares the mass spectrometric characteristics of this compound with a representative zwitterionic alternative, a sulfobetaine-based linker. The data presented for this compound is based on its known chemical formula and typical fragmentation patterns of PEG compounds and propargylated molecules observed in mass spectrometry.
| Feature | This compound | Zwitterionic Linker (Sulfobetaine-based) |
| Molecular Formula | C54H104O27[1] | C11H21NO5S (monomer) |
| Average Molecular Weight | ~1185.39 g/mol [1] | ~279.35 g/mol (monomer) |
| Ionization Efficiency (ESI) | High, readily forms protonated and sodiated adducts. | Variable, can be challenging due to charge neutrality at certain pH values. Often analyzed as adducts. |
| Common Adducts (ESI+) | [M+H]+, [M+Na]+, [M+K]+ | [M+H]+, [M+Na]+ |
| Characteristic MS/MS Fragments | Neutral loss of propargyl group (39 Da), sequential loss of ethylene glycol units (44 Da). | Fragmentation of the sulfobetaine headgroup and the polymer backbone. |
| Data Interpretation | Relatively straightforward due to predictable fragmentation. | Can be more complex due to the presence of both positive and negative charges. |
Experimental Data
Mass Spectrometry Data for this compound
The following tables summarize the expected mass spectrometry data for this compound based on its chemical structure and known fragmentation behaviors of similar molecules.
Table 1: ESI-MS Data for this compound
| Ion | Calculated m/z |
| [M+H]+ | 1186.39 |
| [M+Na]+ | 1208.37 |
| [M+K]+ | 1224.34 |
Table 2: Simulated MS/MS Fragmentation Data for this compound ([M+H]+ precursor)
| Fragment Ion | Description | Calculated m/z |
| 1147.37 | [M+H - 39]+ (Neutral loss of propargyl group) | 1147.37 |
| 1142.39 | [M+H - 44]+ (Loss of one C2H4O unit) | 1142.39 |
| 1098.39 | [M+H - 244]+ (Loss of two C2H4O units) | 1098.39 |
| 1054.39 | [M+H - 344]+ (Loss of three C2H4O units) | 1054.39 |
Mass Spectrometry Data for a Representative Zwitterionic Alternative
For comparison, we consider a sulfobetaine methacrylate monomer as a building block for a zwitterionic linker.
Table 3: ESI-MS Data for Sulfobetaine Methacrylate Monomer
| Ion | Calculated m/z |
| [M+H]+ | 280.35 |
| [M+Na]+ | 302.33 |
Experimental Protocols
High-Resolution LC-MS for Intact Mass Analysis of this compound
This protocol is designed for the accurate mass determination of the this compound conjugate.
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 100 - 2000 m/z.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the neutral mass of the conjugate.
MALDI-TOF MS Analysis of this compound
This protocol provides a general procedure for the analysis of PEG compounds using MALDI-TOF MS.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound in a 50:50 mixture of acetonitrile and water.
-
Prepare a 10 mg/mL solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile/water with 0.1% TFA.
-
Prepare a 1 mg/mL solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in 50:50 acetonitrile/water.
-
Mix the analyte solution, matrix solution, and cationizing agent solution in a 1:10:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive ion reflector mode.
-
Laser Intensity: Use the minimum laser power necessary for good signal intensity.
-
Mass Range: 500 - 2000 Da.
-
Data Analysis: The resulting spectrum will show a distribution of sodiated PEG oligomers.
Visualizations
References
A Comparative Guide to Assessing the Purity of Synthesized PROTACs
For Researchers, Scientists, and Drug Development Professionals
The unique tripartite structure of Proteolysis Targeting Chimeras (PROTACs)—comprising a warhead, an E3 ligase ligand, and a linker—necessitates rigorous purity assessment to ensure reliable biological data and therapeutic efficacy. Impurities arising from synthesis, such as unreacted starting materials, byproducts from side reactions, or degradation products, can significantly impact experimental outcomes. This guide provides a comparative analysis of the most common analytical techniques for assessing the purity of synthesized PROTACs: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for PROTAC purity assessment depends on the specific requirements of the analysis, including the need for quantification, impurity identification, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Quantification of purity and separation of impurities. | Identification and quantification of the parent molecule and impurities. | Structural elucidation and absolute quantification of purity. |
| Resolution | High resolution for separating closely related compounds and isomers. | High resolution from the chromatography component. Mass analyzer provides mass-to-charge ratio information. | Generally lower resolution for complex mixtures, but excellent for structural differentiation. |
| Sensitivity | High sensitivity, especially with UV detection.[1][2][3] | Very high sensitivity, capable of detecting trace-level impurities.[4] | Lower sensitivity, requiring higher sample concentrations. |
| Throughput | High throughput, suitable for routine quality control. | High throughput, suitable for screening large numbers of samples. | Low throughput, with longer analysis times per sample. |
| Quantitative Accuracy | Excellent for relative quantification (area percent). Requires reference standards for absolute quantification. | Good for relative quantification. Can provide semi-quantitative data without standards. | Excellent for absolute quantification (qNMR) using an internal standard, without needing a reference standard of the analyte. |
| Impurity Identification | Limited to retention time comparison with standards. | Provides molecular weight information, aiding in the identification of unknown impurities. | Provides detailed structural information for identifying unknown impurities. |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive, sample can be recovered. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for PROTAC purity assessment and the logical relationship between the different analytical techniques.
Caption: Workflow for PROTAC synthesis, purification, and purity analysis.
Caption: Interrelation of analytical techniques for PROTAC purity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a synthesized PROTAC by separating it from potential impurities and quantifying the relative peak areas.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A wavelength where the PROTAC molecule has strong absorbance, typically determined by a UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and expressing it as a percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Identification
Objective: To confirm the molecular weight of the synthesized PROTAC and to identify potential impurities based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
Prepare the sample as described for HPLC analysis, typically at a lower concentration (e.g., 0.1 mg/mL).
-
-
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatography: Utilize similar HPLC conditions (column, mobile phases, gradient, flow rate) as for the purity assessment to ensure comparable retention times.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) is common for PROTACs, typically in positive ion mode.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the PROTAC and potential impurities.
-
Fragmentation: For structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be employed.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the PROTAC to confirm its identity.
-
Analyze the mass spectra of other peaks in the chromatogram to identify the molecular weights of impurities. This information can help deduce the structure of byproducts (e.g., unreacted starting materials, dimers).
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of the synthesized PROTAC by comparing the integral of a specific PROTAC proton signal to that of a certified internal standard of known purity.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the PROTAC sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, and have proton signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Acquisition Parameters: Ensure quantitative conditions are met, which includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved proton signal from the PROTAC and a signal from the internal standard.
-
Calculate the absolute purity of the PROTAC using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Conclusion
A multi-faceted approach is often the most effective strategy for ensuring the purity of synthesized PROTACs. HPLC is an excellent tool for routine purity checks and quantification due to its high throughput and sensitivity. LC-MS is invaluable for confirming the identity of the synthesized PROTAC and for identifying unknown impurities. For the most accurate determination of absolute purity, qNMR is the gold standard, as it does not require a reference standard of the PROTAC itself. By employing these techniques in a complementary fashion, researchers can have high confidence in the quality of their synthesized PROTACs, leading to more reliable and reproducible scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine Protein Purity by HPLC? A Comprehensive Analysis of Principles and Operational Procedures | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. waters.com [waters.com]
A Comparative Guide to the In Vitro Validation of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[3] This event-driven pharmacology necessitates a robust and multi-faceted in vitro validation strategy to confirm the mechanism of action and optimize degrader candidates.
This guide provides an objective comparison of common in vitro assays used to validate each step of the PROTAC-mediated degradation pathway, complete with supporting data presentation and detailed experimental protocols.
The PROTAC Mechanism: A Stepwise Validation Cascade
A PROTAC is a heterobifunctional molecule featuring a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] Its mechanism can be broken down into a series of key events, each requiring empirical validation.[5] The successful orchestration of these steps is critical for achieving potent and selective protein degradation.
Caption: An experimental workflow for the in vitro validation of PROTACs.
Step 1: Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC efficacy. The stability and cooperativity of this complex often correlate with the potency of the resulting degradation. Several biophysical techniques can quantify this interaction.
| Table 1: Comparison of Assays for Ternary Complex Formation | ||||
| Assay | Principle | Throughput | Information Provided | Key Advantages & Disadvantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between labeled POI and E3 ligase upon proximity. | High | Affinity (apparent KD), Cooperativity, Stoichiometry. | Pro: Homogeneous, sensitive, high-throughput. Con: Requires protein labeling, potential for fluorescent artifacts. |
| AlphaLISA | Amplified Luminescent Proximity Homogeneous Assay using donor/acceptor beads on labeled proteins. | High | Affinity (apparent KD), Cooperativity. | Pro: Very sensitive, no-wash format, high-throughput. Con: Requires protein labeling, potential for bead-related artifacts. |
| SPR | Surface Plasmon Resonance measures mass changes as one protein binds to an immobilized partner. | Medium | Affinity (KD), Kinetics (kon/koff), Cooperativity. | Pro: Label-free, provides kinetic data, highly quantitative. Con: Lower throughput, requires protein immobilization. |
| FP | Fluorescence Polarization measures the change in rotational speed of a small fluorescent probe upon binding. | High | Binary & Ternary Affinity (KD), Cooperativity. | Pro: Homogeneous, cost-effective, rapid screening. Con: Limited affinity range, requires large protein amounts for ternary setup. |
| ITC | Isothermal Titration Calorimetry directly measures the heat released or absorbed during binding events. | Low | Affinity (KD), Stoichiometry, Thermodynamics (ΔH, ΔS). | Pro: Label-free, provides full thermodynamic profile. Con: Low throughput, requires large amounts of pure protein. |
Step 2: Target Ubiquitination
Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. This polyubiquitination marks the POI for destruction. Direct measurement of ubiquitination confirms the enzymatic activity of the PROTAC-induced complex.
Caption: The PROTAC mechanism of action, hijacking the ubiquitin-proteasome system.
Assays for this step often involve reconstituting the key components of the UPS in vitro.
| Table 2: Comparison of Assays for Target Ubiquitination | |||
| Assay | Principle | Throughput | Key Advantages & Disadvantages |
| In Vitro Ubiquitination + Western Blot | Recombinant E1, E2, E3, POI, and ubiquitin are incubated with the PROTAC. The reaction is run on a gel and blotted for the POI or ubiquitin. | Low | Pro: Direct, unambiguous evidence of ubiquitination. Can visualize polyubiquitin ladders. Con: Low throughput, semi-quantitative, requires specific antibodies. |
| TR-FRET / HTRF | A proximity-based assay using a labeled antibody against the POI and a labeled antibody against ubiquitin. | High | Pro: Homogeneous, quantitative, high-throughput. Con: Indirect measurement, requires specific labeled antibodies. |
| ELISA-based | A sandwich ELISA format captures the target protein, and a detection antibody recognizes conjugated ubiquitin. | Medium-High | Pro: More quantitative than Western Blot, higher throughput. Con: Requires specific antibody pairs. |
| Mass Spectrometry (MS) | Identifies specific lysine residues on the POI that have been modified with ubiquitin. | Low | Pro: Provides site-specific information, highly sensitive. Con: Technically complex, low throughput, requires specialized equipment. |
Step 3: Protein Degradation
The ultimate functional readout for a PROTAC is the reduction in the total amount of the target protein. This is typically measured in a cellular context to account for factors like cell permeability. The key metrics derived from these experiments are the DC50 (concentration of PROTAC required to degrade 50% of the protein) and Dmax (the maximum percentage of protein degradation achieved).
| Table 3: Comparison of Assays for Protein Degradation | ||||
| Assay | Principle | Throughput | Key Readouts | Key Advantages & Disadvantages |
| Western Blot | Gel electrophoresis separates proteins by size, followed by antibody-based detection of the POI. | Low | DC50, Dmax. | Pro: "Gold standard," direct measurement of endogenous protein. Con: Low throughput, semi-quantitative, labor-intensive. |
| HiBiT / NanoLuc® Lytic Assay | A small peptide (HiBiT) is knocked into the endogenous POI gene. Lysis with a reagent containing LgBiT protein generates a luminescent signal proportional to protein amount. | High | DC50, Dmax, Degradation Rate. | Pro: Highly sensitive, quantitative, high-throughput, measures endogenous protein. Con: Requires generation of a specific CRISPR-edited cell line. |
| In-Cell Western | Cells are grown in microplates, fixed, permeabilized, and incubated with antibodies against the POI and a loading control. Infrared signals are quantified. | Medium-High | DC50, Dmax. | Pro: Higher throughput than traditional Westerns, good for screening. Con: Less resolution than traditional Westerns, antibody-dependent. |
| Mass Spectrometry (Proteomics) | Measures changes in the entire proteome, providing unbiased confirmation of POI degradation and assessment of off-target effects. | Low | Degradation specificity, off-target analysis. | Pro: Unbiased, global view of protein changes, highly sensitive. Con: Low throughput, expensive, complex data analysis. |
| Table 4: Example PROTAC Performance Data (MCF-7 Cells, 24h Treatment) | ||
| Compound | Target Protein | DC50 (nM) |
| PROTAC A | BRD4 | 5.2 |
| PROTAC B (Negative Control) | BRD4 | >10,000 |
| PROTAC C | BRD4 | 25.8 |
Detailed Experimental Protocols
TR-FRET Assay for Ternary Complex Formation
This protocol describes a generic method to measure the formation of a POI-PROTAC-E3 ligase complex.
Materials:
-
Purified, His-tagged POI
-
Purified, GST-tagged E3 Ligase Complex (e.g., VHL-ElonginB-ElonginC)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
PROTAC compounds dissolved in DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.5 mM TCEP
-
Low-volume 384-well plates (e.g., white, Greiner Bio-One)
-
Plate reader capable of time-resolved fluorescence detection (e.g., PHERAstar)
Procedure:
-
Prepare Reagents: Dilute proteins and antibodies in Assay Buffer to desired 2X or 4X working concentrations. A typical final concentration might be 10-20 nM for each protein.
-
Compound Plating: Serially dilute PROTAC compounds in DMSO, then dilute into Assay Buffer. Add 2-5 µL of the compound dilution to the wells of the 384-well plate. Include DMSO-only wells as a negative control (0% association) and buffer-only wells for background.
-
Protein Addition: Add the POI-His/Anti-His-Tb complex solution to all wells.
-
Initiate Reaction: Add the E3-GST/Anti-GST-d2 complex solution to all wells to initiate the binding reaction. The final volume should be 10-20 µL.
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.
-
Plate Reading: Read the plate on a compatible plate reader. Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.
-
Normalize the data using the DMSO control (0%) and a positive control or the plateau of the curve (100%).
-
Plot the normalized TR-FRET signal against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the apparent KD and Bmax. A bell-shaped curve (the "hook effect") is common and indicates the formation of inactive binary complexes at high PROTAC concentrations.
-
HiBiT Lytic Assay for Protein Degradation
This protocol provides a high-throughput method to quantify endogenous protein degradation using a CRISPR HiBiT-tagged cell line.
Materials:
-
CRISPR-edited cell line with the HiBiT tag on the POI
-
Standard cell culture reagents
-
PROTAC compounds dissolved in DMSO
-
White, solid-bottom 96- or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Assay System (Promega), which includes LgBiT protein, lytic buffer, and substrate
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed the HiBiT-tagged cells into the assay plates at a density that ensures they are in the log-growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include DMSO-only wells as a 0% degradation control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: On the day of the reading, equilibrate the assay plate and the Nano-Glo® HiBiT Lytic Assay reagents to room temperature. Prepare the detection reagent by mixing the LgBiT protein and substrate into the lytic buffer according to the manufacturer's instructions.
-
Lysis and Signal Generation: Remove the plate from the incubator. Add a volume of the prepared detection reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data: Set the average signal from the DMSO-treated wells as 100% protein remaining.
-
Calculate the "% Degradation" for each compound concentration: 100 - (% Protein Remaining).
-
Plot the % Degradation against the log of the PROTAC concentration and fit to a variable slope (four parameters) nonlinear regression model to determine the DC50 and Dmax values.
-
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different PROTAC linkers in cell-based assays
A Researcher's Guide to PROTAC Linker Efficacy in Cell-Based Assays
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[1][2] The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance or unfavorable conformations, compromising degradation efficiency.
Common PROTAC Linker Types
PROTAC linkers are broadly categorized based on their chemical composition and flexibility:
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the overall solubility of the PROTAC molecule.
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC. Approximately 54-55% of reported PROTACs utilize PEG linkers.
-
Rigid Linkers: These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
-
Clickable Linkers: This category refers to the method of synthesis, often using "click chemistry" for the efficient and modular assembly of PROTACs. The resulting triazole ring from the common copper-catalyzed azide-alkyne cycloaddition is metabolically stable and can be considered a component of a rigid linker strategy.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters in cell-based assays:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Protein Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| Tank-binding kinase 1 (TBK1) | Not Specified | Alkyl/Ether | < 12 | Not Specified | No degradation | - |
| Estrogen Receptor (ER) | Not Specified | Alkyl | 12 | MCF7 | > 1000 | ~40 |
| Estrogen Receptor (ER) | Not Specified | Alkyl | 16 | MCF7 | ~100 | > 80 |
| Estrogen Receptor (ER) | Not Specified | Alkyl | 20 | MCF7 | ~1000 | ~60 |
Data sourced from references
Table 2: Impact of Linker Composition and Rigidity on Protein Degradation
| Target Protein | E3 Ligase | Parent Linker Type | Modified Linker Type | Cell Line | Observation |
| Androgen Receptor (AR) | Not Specified | Flexible (PEG) | Rigid (Disubstituted Phenyl) | 22Rv1 | Rigid linker showed no degradation activity, while the flexible parent was active. |
| Bromodomain-containing protein 4 (BRD4) | CRBN | Alkyl with Amine | Alkyl with Ethynyl | MOLM13 & MV4;11 | Rigid ethynyl linker increased potency by 3 to 6-fold. |
| Bromodomain-containing protein 4 (BRD4) | CRBN | Alkyl with Amine | Alkyl with Ethynyl | RS4;11 | Rigid ethynyl linker decreased potency by 27-fold. |
| Cereblon (CRBN) | VHL | Alkyl (9 atoms) | PEG (3 units) | HEK293T | PEG linker resulted in weaker degradation compared to the alkyl chain. |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Caption: Logical Relationship of Linker Properties.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1, MCF7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the total protein amount for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the formation of the PROTAC-induced ternary complex in living cells, providing mechanistic insight into linker performance.
-
Cell and Reagent Preparation:
-
Use a cell line (e.g., HEK293) engineered to express the target protein fused to NanoLuc® luciferase (e.g., via CRISPR/Cas9 knock-in) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Plate the cells in a white, opaque 96-well or 384-well assay plate and incubate for 24 hours.
-
Prepare the HaloTag® ligand (e.g., HaloTag® NanoBRET™ 618 Ligand) and the NanoLuc® substrate (e.g., Nano-Glo® Vivazine).
-
-
Labeling:
-
Treat the cells with the HaloTag® ligand and incubate to allow for labeling of the E3 ligase fusion protein.
-
Wash the cells to remove any unbound ligand.
-
Add the NanoLuc® substrate to the media.
-
-
PROTAC Treatment and Measurement:
-
Prepare serial dilutions of the PROTACs in the assay medium.
-
Add the PROTAC solutions to the appropriate wells. Include a vehicle-only control.
-
Immediately begin measuring the donor emission (460 nm, from NanoLuc®) and the acceptor emission (618 nm, from the HaloTag® ligand) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
-
Correct the data by subtracting the vehicle control ratio from all experimental wells.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.
-
Conclusion
The choice of linker is a critical determinant of PROTAC success. Its length, composition, and rigidity collectively dictate the geometry of the ternary complex and the physicochemical properties of the entire molecule. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and "clickable" linkers to improve potency, selectivity, and drug-like properties. The data consistently show that there is no universal "best" linker; it must be empirically optimized for each specific target and E3 ligase pair. A systematic evaluation using quantitative, cell-based assays is paramount to understanding the structure-activity relationships that govern PROTAC efficacy and to guide the rational design of potent and selective protein degraders.
References
A Comparative Guide to PEGylation Efficiency and Product Heterogeneity
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, known as PEGylation, is a cornerstone strategy for enhancing their in vivo efficacy. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic properties, such as increasing its serum half-life, improving stability, and reducing immunogenicity.[1][2] However, the efficiency of the PEGylation reaction and the heterogeneity of the resulting product are critical parameters that must be carefully controlled and analyzed to ensure a consistent and effective therapeutic.
This guide provides a comprehensive comparison of common PEGylation strategies, focusing on their efficiency in producing the desired conjugate and the level of product heterogeneity. We present a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations to aid in the selection of the most appropriate PEGylation method for your specific application.
Comparing PEGylation Chemistries: A Quantitative Overview
The choice of PEGylation chemistry is a crucial first step that dictates the specificity of the reaction and, consequently, the homogeneity of the final product. The most common strategies target primary amines (the N-terminus and lysine residues), thiols (cysteine residues), or employ enzymatic approaches for site-specific modification.
Below is a comparative summary of the performance of different PEGylation reagents.
| PEGylation Reagent | Primary Target | Typical Yield of Mono-PEGylated Product | Resulting Product Heterogeneity | Key Advantages | Key Disadvantages |
| mPEG-NHS Ester | N-terminal α-amine, Lysine ε-amines | Variable (often results in a mixture) | High (multiple PEGylation sites and positional isomers) | High reactivity, straightforward protocol.[3] | Prone to hydrolysis, can lead to a heterogeneous product mixture.[3][4] |
| mPEG-Aldehyde | N-terminal α-amine (at controlled pH) | High (with optimized conditions) | Low to Moderate (higher potential for N-terminal selectivity) | Greater control over site-specificity. | Requires a reducing agent and longer reaction times. |
| mPEG-Maleimide | Cysteine ε-thiols | High | Low (highly specific for free cysteines) | High specificity, stable thioether linkage. | Requires an available free cysteine residue. |
| Enzymatic (e.g., TGase) | Specific amino acid residues (e.g., Glutamine) | High (e.g., ~90% for Gln74 in G-CSF) | Very Low (site-specific) | High site-specificity, mild reaction conditions. | Enzyme cost and availability, potential for immunogenicity of the enzyme. |
In-Depth Look at Product Heterogeneity
Product heterogeneity in PEGylation arises from several factors, including the polydispersity of the PEG reagent itself and the presence of multiple reactive sites on the protein. This can lead to a mixture of molecules with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated) and positional isomers, where PEG is attached to different amino acids.
Site-specific PEGylation strategies, such as those targeting the N-terminus at a controlled pH, free cysteines, or using enzymatic methods, are employed to minimize heterogeneity and produce a more uniform product. Non-specific methods, like using NHS esters at a higher pH, tend to result in a more heterogeneous mixture of PEGylated species.
The following diagram illustrates the concept of product heterogeneity resulting from non-specific versus site-specific PEGylation.
Experimental Protocols for Analysis
Accurate characterization of PEGylated proteins is essential for quality control and regulatory approval. A combination of analytical techniques is often required to determine the degree of PEGylation, identify attachment sites, and quantify product heterogeneity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying different species in a PEGylation reaction mixture.
1. Size-Exclusion Chromatography (SEC-HPLC)
-
Principle: Separates molecules based on their hydrodynamic radius. Larger molecules (higher degree of PEGylation) elute earlier.
-
Application: To separate mono-, di-, and higher-order PEGylated species from the un-PEGylated protein and to detect aggregation.
Experimental Protocol for SEC-HPLC:
-
Column: A silica-based column with a pore size appropriate for the size range of the protein and its PEGylated forms (e.g., 300 Å).
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column, typically an isotonic phosphate or Tris buffer at neutral pH (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm for the protein and 214 nm for the peptide backbone.
-
Sample Preparation: Dilute the PEGylation reaction mixture in the mobile phase to a concentration of 1-2 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: The degree of PEGylation can be estimated from the retention times of the different peaks.
2. Reversed-Phase HPLC (RP-HPLC)
-
Principle: Separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of the protein.
-
Application: To separate positional isomers of mono-PEGylated proteins, as the location of the PEG chain can influence the overall hydrophobicity.
Experimental Protocol for RP-HPLC:
-
Column: A C4 or C8 column is often used for proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the proteins. The gradient will need to be optimized for the specific protein.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dilute the sample in Mobile Phase A.
The following diagram outlines a general workflow for the analysis of a PEGylation reaction mixture.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the characterization of PEGylated proteins, providing accurate molecular weight information and enabling the identification of PEGylation sites.
1. MALDI-TOF MS
-
Principle: Measures the mass-to-charge ratio of ionized molecules.
-
Application: To determine the average molecular weight of the PEGylated protein and the distribution of PEGylated species.
Experimental Protocol for MALDI-TOF MS:
-
Matrix Selection: Sinapinic acid is a common matrix for proteins.
-
Sample Preparation: Mix the purified PEGylated protein sample with the matrix solution on a MALDI plate and allow it to dry.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Analysis: The spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks corresponds to the mass of the PEG moiety.
2. Peptide Mapping by LC-MS/MS
-
Principle: The PEGylated protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are separated by LC and analyzed by tandem mass spectrometry (MS/MS).
-
Application: To identify the specific amino acid residues where PEG is attached.
Experimental Protocol for Peptide Mapping:
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate free cysteines (e.g., with iodoacetamide).
-
Enzymatic Digestion: Digest the protein with a specific protease, such as trypsin, overnight at 37°C.
-
LC-MS/MS Analysis: Separate the peptides using RP-HPLC coupled to a mass spectrometer. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence and identify the PEGylated peptide.
-
Data Analysis: The PEGylated peptides will have a characteristic mass shift corresponding to the mass of the PEG chain. The MS/MS spectrum will confirm the site of attachment.
Capillary Electrophoresis (CE)
-
Principle: Separates molecules based on their charge-to-size ratio in an electric field.
-
Application: To provide a high-resolution separation of PEGylated isoforms and to assess product heterogeneity.
Experimental Protocol for Capillary Electrophoresis:
-
Capillary: A fused-silica capillary.
-
Buffer: A buffer system that provides good resolution, such as a phosphate or borate buffer. The pH of the buffer can be optimized to enhance separation.
-
Voltage: Apply a high voltage across the capillary to drive the separation.
-
Detection: On-column UV detection at 200 or 214 nm.
-
Sample Preparation: Dilute the sample in the running buffer.
-
Analysis: The electropherogram will show peaks corresponding to the different PEGylated species.
Conclusion
The selection of a PEGylation strategy has profound implications for the efficiency of the conjugation reaction and the homogeneity of the final product. While traditional non-specific methods are often simpler to implement, they typically yield heterogeneous mixtures that can be challenging to characterize and may lead to variable in vivo performance. Site-specific PEGylation methods, although potentially more complex to develop, offer the significant advantage of producing a well-defined, homogeneous product with a higher likelihood of retaining biological activity.
A thorough analytical characterization using a combination of HPLC, mass spectrometry, and capillary electrophoresis is essential to ensure the quality, consistency, and efficacy of any PEGylated therapeutic. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools to make informed decisions in the development of their PEGylated biotherapeutics.
References
A Comparative Guide to Site-Specific Protein Labeling for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise structural and functional annotation of proteins is a cornerstone of modern biological research and drug development. Site-specific labeling of proteins with probes such as fluorophores, spin labels, or heavy isotopes provides a powerful toolset for elucidating protein structure, dynamics, and interactions. This guide offers a comprehensive comparison of the leading site-specific protein labeling methodologies, providing quantitative data, detailed experimental protocols, and a critical evaluation of their suitability for downstream structural analysis techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM).
Overview of Site-Specific Labeling Strategies
Site-specific labeling techniques can be broadly categorized into three main approaches: chemical labeling, enzymatic labeling, and the incorporation of unnatural amino acids (UAAs). Each method offers a unique set of advantages and limitations in terms of specificity, efficiency, and the degree of perturbation to the native protein structure.
-
Chemical Labeling: This approach utilizes the inherent reactivity of specific amino acid side chains, most commonly the thiol group of cysteine or the amine group of lysine. While lysine labeling can lead to heterogeneous products due to the abundance of lysine residues on the protein surface, cysteine labeling can be highly specific if the protein of interest has a single, accessible cysteine residue or can be engineered to have one.[1] Common chemical labeling strategies include maleimide chemistry for targeting cysteines and N-hydroxysuccinimide (NHS) esters for targeting lysines. More advanced "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offer high efficiency and orthogonality.[2][3]
-
Enzymatic Labeling: This method employs enzymes that recognize and modify specific peptide sequences genetically fused to the protein of interest.[4] This approach offers high specificity and proceeds under mild, physiological conditions, minimizing the risk of protein denaturation.[4] Prominent examples include sortase A, which recognizes an LPXTG motif, and lipoic acid ligase (LplA).
-
Unnatural Amino Acid (UAA) Incorporation: This powerful technique involves the expansion of the genetic code to incorporate amino acids with bioorthogonal functional groups (e.g., azides, alkynes) at specific sites within the protein sequence. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, TAG) introduced at the desired labeling site. This method provides ultimate control over the label's position and is minimally perturbing to the protein's structure.
Quantitative Comparison of Labeling Methods
The choice of a labeling strategy depends on several factors, including the desired site of modification, the nature of the protein, and the intended downstream application. The following tables provide a quantitative comparison of key performance metrics for the different labeling methods.
| Feature | Chemical Labeling (Maleimide) | Enzymatic Labeling (Sortase A) | Unnatural Amino Acid (UAA) Incorporation + Click Chemistry |
| Specificity | High for single cysteine | Very high for recognition motif | Very high for the designated codon |
| Labeling Efficiency | 70-95% | 30-95% | Variable, can be high (>90%) with optimized systems |
| Reaction Speed | Fast (minutes to hours) | Moderate (minutes to hours) | Slow (protein expression) followed by fast click reaction (minutes) |
| Reaction Conditions | pH 6.5-7.5, room temperature | Physiological pH, 4-37°C | In vivo during protein expression, then physiological pH for click reaction |
| Protein Modification | Cysteine mutagenesis may be required | Requires genetic fusion of a recognition tag (e.g., LPXTG) | Requires genetic manipulation (codon mutation) and co-expression of orthogonal machinery |
| Label Size | Small (label dependent) | Small (label dependent) | Small (UAA side chain + label) |
| Potential for Off-Target Labeling | Possible with multiple accessible cysteines | Very low | Very low |
Impact on Protein Structure and Function
A critical consideration for any labeling strategy is its potential impact on the protein's structure and function. The introduction of a label, even a small one, can potentially perturb the local or global conformation of the protein.
Assessment of Structural Integrity:
Circular Dichroism (CD) spectroscopy is a valuable technique for rapidly assessing the secondary structure of a protein before and after labeling. A significant change in the CD spectrum post-labeling may indicate a perturbation of the protein's fold. Size-exclusion chromatography (SEC) can also be used to check for aggregation or gross conformational changes.
| Labeling Method | Potential Impact on Structure and Function |
| Chemical Labeling (Maleimide) | Can be disruptive if the cysteine is in a functionally or structurally important region. The label itself can also interfere with protein interactions. |
| Enzymatic Labeling (Sortase A) | The fusion tag is cleaved during the labeling process, leaving a minimal scar. Generally considered to be minimally perturbing. |
| UAA Incorporation + Click Chemistry | Considered the least perturbing method as it involves the replacement of a single amino acid with a similarly sized UAA. |
Application in Structural Analysis Techniques
The choice of labeling method can significantly influence the quality and resolution of the data obtained from downstream structural analysis techniques.
Mass Spectrometry
Mass spectrometry is a powerful tool for verifying the site of labeling and quantifying labeling efficiency. By analyzing the mass shift of the protein or its tryptic peptides, one can confirm the covalent attachment of the label to the intended residue. Targeted proteomics techniques like multiple-reaction monitoring (MRM) can provide precise quantification of labeled versus unlabeled peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Site-specific isotope labeling is crucial for NMR studies of large proteins, as it simplifies complex spectra and allows for the focused analysis of specific regions. Both enzymatic labeling and UAA incorporation can be used to introduce isotopically labeled amino acids or probes at specific sites. The choice of method depends on the desired label and the feasibility of protein engineering.
Cryo-Electron Microscopy (cryo-EM)
Site-specific labeling with large, visible tags can aid in the identification and orientation of subunits within large protein complexes in cryo-EM reconstructions, especially at lower resolutions. However, for high-resolution studies, the introduction of a bulky label can be detrimental. Recent studies have shown that high-resolution cryo-EM structures (better than 3 Å) can be achieved for proteins with small modifications, but care must be taken to ensure the label does not introduce significant heterogeneity or flexibility. The impact of the label on the achievable resolution is an active area of research.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of site-specific labeling experiments. Below are representative protocols for the three main labeling strategies.
Protocol: Cysteine-Specific Maleimide Labeling
This protocol describes the labeling of a protein containing a single accessible cysteine residue with a maleimide-functionalized probe.
Materials:
-
Protein with a single accessible cysteine (1-10 mg/mL in a degassed, thiol-free buffer, pH 7.0-7.5, e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized probe (e.g., fluorescent dye) dissolved in DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Reduction: Add a 10- to 20-fold molar excess of TCEP to the protein solution to reduce any disulfide bonds. Incubate for 30 minutes at room temperature.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-probe solution to the reduced protein. Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Remove unreacted probe by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.
-
Characterization: Determine the labeling efficiency by UV-Vis spectrophotometry or mass spectrometry.
Protocol: Sortase-Mediated C-Terminal Labeling
This protocol describes the C-terminal labeling of a target protein containing a C-terminal LPXTG recognition motif.
Materials:
-
Target protein with a C-terminal LPXTG-His6 tag (in a suitable buffer, e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Oligoglycine (Gly3-5) probe with the desired label
-
Sortase A enzyme
-
10x Sortase buffer (500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl2, pH 7.5)
-
Ni-NTA resin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, a 10- to 50-fold molar excess of the oligoglycine probe, and Sortase A (typically at a 1:10 to 1:20 molar ratio to the target protein) in 1x Sortase buffer.
-
Incubation: Incubate the reaction mixture for 1-4 hours at 25°C.
-
Purification: Add Ni-NTA resin to the reaction mixture to capture the unreacted His-tagged protein and the His-tagged Sortase A. The labeled protein will be in the supernatant.
-
Characterization: Analyze the labeling reaction by SDS-PAGE and mass spectrometry to confirm the modification.
Protocol: UAA Incorporation and Click Chemistry Labeling
This protocol describes the incorporation of the unnatural amino acid p-azido-L-phenylalanine (AzF) and subsequent labeling via SPAAC click chemistry.
Materials:
-
Expression plasmid for the protein of interest with an amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal AzF-tRNA synthetase/tRNA pair (e.g., pEVOL-pAzF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and auto-induction medium.
-
p-Azido-L-phenylalanine (AzF).
-
DBCO-functionalized probe (for SPAAC).
Procedure:
-
Protein Expression: Co-transform the E. coli expression strain with the protein expression plasmid and the pEVOL-pAzF plasmid. Grow the cells in auto-induction medium supplemented with 1 mM AzF.
-
Protein Purification: Purify the AzF-containing protein using standard chromatography techniques.
-
Click Reaction: Add a 5- to 10-fold molar excess of the DBCO-functionalized probe to the purified protein in a suitable buffer (e.g., PBS, pH 7.4). Incubate for 1-2 hours at room temperature.
-
Purification: Remove the excess probe by gel filtration or dialysis.
-
Characterization: Confirm labeling by SDS-PAGE (observing a fluorescent band if a fluorescent probe was used) and mass spectrometry.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways. The following visualizations are generated using the DOT language.
References
- 1. academic.oup.com [academic.oup.com]
- 2. NMR Assignments of Sparsely Labeled Proteins Using a Genetic Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Propargyl-PEG25-acid: A Guide for Laboratory Professionals
The proper handling and disposal of Propargyl-PEG25-acid are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals. Adherence to these procedures is vital due to the potential hazards associated with the propargyl functional group.
I. Hazard and Safety Information
Key Safety and Handling Data for Structurally Related Compounds:
| Property | Information | Source Analogy |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H301 + H331: Toxic if swallowed or if inhaled. H310: Fatal in contact with skin. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | Propargyl alcohol, Propargyl-PEG7-NHS ester |
| GHS Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P260: Do not breathe mist or vapors. P262: Do not get in eyes, on skin, or on clothing. P273: Avoid release to the environment. P280: Wear protective gloves, protective clothing, eye protection and face protection. P501: Dispose of contents/container to an approved waste disposal plant. | Propargyl alcohol, Propargyl-PEG7-NHS ester |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile or neoprene), lab coat or impervious clothing, and use within a chemical fume hood are mandatory. | Propargyl-PEG3-phosphonic acid, Propargyl-PEG7-acid |
| First Aid Measures | Inhalation: Move to fresh air. Seek immediate medical attention. Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing. Eye Contact: Immediately flush with plenty of water for at least 15 minutes, separating eyelids. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | Propargyl alcohol, Propargyl-PEG3-phosphonic acid, Propargyl-PEG9-acid |
II. Experimental Workflow and Waste Generation
The handling of this compound from receipt to disposal requires careful planning to minimize waste generation and ensure proper containment.
Caption: Experimental workflow for handling this compound.
III. Proper Disposal Procedures
The proper disposal of this compound and associated waste is a critical step in the laboratory workflow. All waste containing this chemical should be treated as hazardous.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area: All waste handling and segregation should be performed in a certified chemical fume hood to prevent inhalation of any potential vapors.
-
Prepare Waste Containers: Obtain designated and correctly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department. Containers for liquid and solid waste must be separate.
-
Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Solid Waste:
-
Place all disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and absorbent materials, into a clearly labeled solid hazardous waste container.
-
Unused or expired solid this compound should also be collected in this container.
-
-
Decontamination of Glassware:
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate from this cleaning process must be collected as hazardous liquid waste.
-
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated solid hazardous waste container.
-
For large spills, evacuate the area and immediately contact your institution's EHS office.
-
-
Storage and Disposal:
-
Store all sealed and labeled hazardous waste containers in a designated, secure, and secondarily contained area while awaiting pickup.
-
Arrange for the disposal of all waste containing this compound through your institution's hazardous waste management program or a licensed disposal company, in accordance with all local, regional, and national regulations.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Propargyl-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Propargyl-PEG25-acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn over safety glasses when there is a risk of splashing.[1][2] | Protects eyes from splashes and chemical contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use.[1][3] | Prevents skin contact and absorption. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron over a long-sleeved shirt and long pants. | Shields skin from spills and contamination. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator should be used. | Minimizes inhalation of any potential vapors or aerosols. |
Operational Plan: From Receipt to Disposal
Follow these step-by-step procedures for the safe handling of this compound at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Consult the manufacturer's instructions for the recommended storage temperature.
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Before handling, ensure all required PPE is correctly worn.
-
When weighing the solid material, minimize the creation of dust.
-
If dissolving, add the solvent to the solid compound slowly to prevent splashing.
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material like sand or vermiculite.
-
Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a clearly labeled hazardous waste container. Liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.
-
Disposal Procedure: Dispose of all waste containing this compound through your institution's hazardous waste management program. Never dispose of this chemical down the drain or in the regular trash. While polyethylene glycol itself is biodegradable, the propargyl group may introduce additional hazards, necessitating proper chemical waste disposal.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
